4-Cyclohexylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMVZYHIJQTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862559 | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-60-8, 72495-97-7 | |
| Record name | 4-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Cyclohexylphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Cyclohexylphenol (CAS 1131-60-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenol, with the CAS registry number 1131-60-8, is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the para position.[1] This white to light yellow crystalline solid is a versatile intermediate with applications in the synthesis of polymers, resins, surfactants, pharmaceuticals, and agrochemicals.[2][3] Its chemical structure, combining both aromatic and aliphatic features, imparts unique properties that are leveraged in these various industrial and research sectors. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and a summary of its known applications and biological activities.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various scientific and chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 1131-60-8 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [4] |
| Appearance | White to light yellow to light orange powder or crystal | [4] |
| Melting Point | 129.0 to 132.0 °C | [4] |
| Boiling Point | 213-215 °C | [5] |
| Solubility in Water | 66.66 mg/L at 25 °C | [2] |
| pKa | 10.15 ± 0.13 (Predicted) | [2] |
| LogP | 3.4399 | [6] |
| EINECS Number | 214-465-4 | [2] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the alkylation of phenol with cyclohexene or cyclohexanol. Several catalytic systems have been developed to optimize the yield and selectivity for the para-substituted product.
Experimental Protocol: Alkylation of Phenol with Cyclohexene using a Zeolite Catalyst
This protocol is a generalized procedure based on methodologies described in scientific literature for the alkylation of phenol over solid acid catalysts like zeolites.[3][7]
Materials:
-
Phenol
-
Cyclohexene
-
H-Beta Zeolite catalyst
-
Toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, magnetic stirrer)
-
Heating mantle
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Charge the flask with phenol and the H-Beta Zeolite catalyst. The typical molar ratio of phenol to cyclohexene can range from 1:1 to 5:1, and the catalyst loading is typically 1-10% by weight relative to phenol.[8][9]
-
Add toluene as a solvent.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the reaction mixture to the desired temperature, typically between 140-220 °C.[9]
-
Slowly add cyclohexene to the reaction mixture.
-
Maintain the reaction at the set temperature with continuous stirring for a period of 2-12 hours.[9]
-
Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of phenol and the selectivity towards this compound.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The solvent and unreacted starting materials can be removed by distillation.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound via phenol alkylation.
Applications of this compound
While detailed experimental protocols for the industrial applications of this compound are often proprietary, the following sections outline the general principles of its use in various fields.
Polymer and Resin Synthesis
This compound is utilized as a monomer in the production of specialty polymers, such as polycarbonates and phenolic resins.[10][11] The bulky cyclohexyl group can enhance the thermal stability, mechanical strength, and solubility of the resulting polymers.
General Workflow for Phenolic Resin Synthesis:
Caption: Generalized workflow for the synthesis of phenolic resins using this compound.
Surfactants
The amphiphilic nature of this compound, possessing a hydrophilic phenolic head and a hydrophobic cyclohexyl tail, allows it to function as a surfactant or an intermediate in surfactant synthesis.[2]
Pharmaceutical and Agrochemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][3] Its structure can be modified to create a variety of active ingredients. The specific synthetic routes are highly dependent on the target molecule.
Biological Activity and Signaling Pathways
The biological activity of this compound is not extensively studied. However, based on the known effects of other alkylphenols, there is a potential for it to act as an endocrine disruptor.[12][13] Alkylphenols can mimic the natural hormone estrogen and interact with estrogen receptors (ERα and ERβ), potentially leading to disruptions in the endocrine system.[14]
Potential Signaling Pathway Interaction:
While specific studies on this compound are lacking, a plausible mechanism of action, based on related compounds, involves its interaction with the estrogen receptor signaling pathway.
Caption: Postulated interaction of this compound with the estrogen receptor signaling pathway.
It is crucial to note that this pathway is a hypothesis based on the activity of structurally similar compounds and requires experimental validation for this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a valuable chemical intermediate with a range of industrial applications. Its synthesis is well-established, though optimization of catalytic processes continues to be an area of research. While its use in polymers and other materials is documented, detailed public information on specific application protocols is limited. The biological activity of this compound, particularly its potential as an endocrine disruptor, warrants further investigation to fully understand its toxicological profile and potential impact on human health and the environment. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of New Agrochemicals | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnnl.gov [pnnl.gov]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 10. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenol is a valuable chemical intermediate widely utilized in the manufacturing of dyes, resins, biocides, and as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in the production of UV absorbers and antioxidants also makes it significant in the rubber and plastics industries.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, comparative data, and visual representations of the reaction workflows to support researchers and professionals in its application and development.
The synthesis of this compound is primarily achieved through three main routes: the alkylation of phenol with cyclohexene or cyclohexanol, the one-pot hydroalkylation of phenol, and the regioselective hydrogenation of 4-phenylphenol. Each of these pathways offers distinct advantages and challenges in terms of selectivity, yield, and environmental impact, which will be explored in detail in the subsequent sections.
I. Alkylation of Phenol with Cyclohexene or Cyclohexanol
The alkylation of phenol with either cyclohexene or cyclohexanol represents a common and versatile method for the synthesis of this compound. This electrophilic aromatic substitution reaction is typically catalyzed by solid acids, most notably zeolites, which offer advantages in terms of reusability and selectivity.[3][4] The reaction proceeds via the formation of a cyclohexyl carbocation, which then attacks the electron-rich phenol ring. The choice of catalyst and reaction conditions significantly influences the product distribution, particularly the ratio of the desired para-isomer (this compound) to the ortho-isomer.
General Reaction Scheme:
Phenol + Cyclohexene/Cyclohexanol --(Acid Catalyst)--> this compound + 2-Cyclohexylphenol
Data Presentation: Alkylation of Phenol
| Catalyst | Alkylating Agent | Phenol:Alkene/ol Molar Ratio | Temperature (°C) | Time (h) | This compound Yield (%) | Selectivity (para/ortho) | Reference |
| H-Mordenite | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | High selectivity to p-isomer | Not specified | [3] |
| H-Beta | Cyclohexanol | 1:1 to 5:1 | 140-220 | 2-12 | High selectivity to p-isomer | Not specified | [3] |
| Large Pore Acidic Zeolite | Cyclohexanol | 1.1:1 to 2:1 (p-cresol) | Not specified | 5-10 | 84.9 (of 4-methyl-2-cyclohexylphenol) | Not specified | [5] |
| Large Pore Acidic Zeolite | Cyclohexene | 1.1:1 to 2:1 (p-cresol) | Not specified | Not specified | 92.1 (of 4-methyl-2-cyclohexylphenol) | Not specified | [5] |
Experimental Protocol: Alkylation using H-Mordenite Catalyst[4]
1. Catalyst Preparation (H-Mordenite): a. Dissolve 2.8 g of aluminum powder and 24 g of NaOH in 200 mL of H₂O. b. Mix the resulting solution with 300 g of colloidal SiO₂ (30 wt. % SiO₂) and 94.6 g of tetraethylammonium bromide. c. Stir the mixture well and heat at 150°C for 72 hours to form high-purity mordenite. d. Filter the product, wash it free of sodium, and dry at 120°C for 10 hours. e. Calcine the dried solid at 520°C for 16 hours to obtain the Na-form of the zeolite. f. Exchange the Na-form with ammonium nitrate solution repeatedly to obtain the ammonium form. g. Calcine the ammonium form at 500°C to yield the H-form of Mordenite (H-Mordenite).
2. Alkylation Reaction: a. Charge a suitable reactor with phenol and cyclohexanol in a molar ratio between 1:1 and 5:1. b. Add the prepared H-Mordenite catalyst. c. Heat the reaction mixture to a temperature between 140°C and 220°C. d. Maintain the reaction for a period of 2 to 12 hours. e. After the reaction is complete, cool the mixture to ambient temperature.
3. Product Isolation and Purification: a. Separate the catalyst from the reaction mixture by filtration. b. Extract the product from the catalyst using a suitable solvent. c. The solvent can be removed under reduced pressure. d. The resulting crude product can be purified by distillation or recrystallization to obtain pure this compound.
II. Hydroalkylation of Phenol
The hydroalkylation of phenol is an elegant one-pot synthesis route to cyclohexylphenols, utilizing phenol as the sole organic reactant. This process involves a bifunctional catalyst that facilitates both the hydrogenation of phenol to cyclohexene/cyclohexanol in-situ and the subsequent alkylation of unreacted phenol. This approach is advantageous as it avoids the separate synthesis and handling of the alkylating agent.
General Reaction Scheme:
Phenol --(Bifunctional Catalyst, H₂)--> [Cyclohexene/Cyclohexanol Intermediate] + Phenol --> this compound
Data Presentation: Hydroalkylation of Phenol
| Catalyst | Co-catalyst/Support | Temperature (°C) | Time (h) | Pressure | This compound Yield (%) | Reference |
| 1% Pd/Al₂O₃ | NaCl-AlCl₃ (1:1 mol ratio) | 120 | 4.5 | Hydrogen Pressure | 31.9 | [1][6] |
| Co₂P/Beta Zeolite | - | Not specified | Not specified | Not specified | 43 (Yield), 56 (Selectivity) | |
| Co₂P/MCM-22 Zeolite | - | Not specified | Not specified | Not specified | Lower than Co₂P/Beta | |
| RANEY® Nickel | Hierarchical Beta Zeolite | 150 | 1 | Not specified | ~70 (Selectivity) | [7] |
Experimental Protocol: Hydroalkylation using Pd/Al₂O₃ and Molten Salt[1][7]
1. Reaction Setup: a. In a suitable pressure reactor, place 30 g of phenol, 1 g of 1% Pd-Al₂O₃ catalyst, and 6 g of a fused salt mixture of NaCl-AlCl₃ (1:1 molar ratio).
2. Reaction Conditions: a. Pressurize the reactor with hydrogen. b. Heat the reaction mixture to 120°C. c. Maintain the reaction at this temperature with stirring for 4.5 hours.
3. Product Work-up: a. After the reaction period, cool the reactor to room temperature and carefully release the hydrogen pressure. b. The reaction mixture can be diluted with a suitable organic solvent and filtered to remove the catalyst and salts. c. The organic phase is then washed with water and brine. d. The solvent is evaporated under reduced pressure to yield the crude product. e. The crude this compound can be purified by distillation or recrystallization.
III. Hydrogenation of 4-Phenylphenol
The regioselective hydrogenation of 4-phenylphenol (also known as p-phenylphenol) provides a direct route to this compound. This method focuses on the selective saturation of the unsubstituted phenyl ring of the biphenyl structure, leaving the hydroxyl-substituted ring intact. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
General Reaction Scheme:
4-Phenylphenol + H₂ --(Catalyst)--> this compound
Data Presentation: Hydrogenation of 4-Phenylphenol
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | This compound Selectivity (%) | Conversion (%) | Reference |
| 10 wt.% Pd/C | THF | 140 (413 K) | 3.5 | 92.3 | 100 |
Experimental Protocol: Regioselective Hydrogenation of 4-Phenylphenol[9]
1. Reaction Setup: a. Charge a high-pressure autoclave with 4-phenylphenol, 10 wt.% Pd/C catalyst, and tetrahydrofuran (THF) as the solvent.
2. Hydrogenation: a. Seal the autoclave and purge with hydrogen gas. b. Pressurize the reactor to 3.5 MPa with hydrogen. c. Heat the reaction mixture to 140°C (413 K) with stirring. d. Monitor the reaction progress until the conversion of 4-phenylphenol is complete.
3. Product Isolation: a. After the reaction, cool the autoclave to room temperature and vent the hydrogen. b. Filter the reaction mixture to remove the Pd/C catalyst. c. The filtrate, containing the product in THF, can be further processed. d. The desired product can be separated from the reaction mixture by washing with aqueous NaOH followed by extraction with toluene. e. The organic layer containing the product can be dried and the solvent evaporated to yield this compound.
Overall Experimental Workflow
The general workflow for the synthesis of this compound, regardless of the chosen pathway, involves several key stages from reactant preparation to final product purification.
Conclusion
This technical guide has detailed the three primary synthetic pathways to this compound: alkylation of phenol, hydroalkylation of phenol, and hydrogenation of 4-phenylphenol. The choice of a specific route will depend on factors such as desired selectivity, available starting materials, and process economics.
-
Alkylation of phenol with cyclohexene or cyclohexanol using solid acid catalysts, particularly zeolites, offers a direct and potentially high-yield route, with the key challenge being the control of regioselectivity towards the para-isomer.
-
Hydroalkylation of phenol presents an atom-economical, one-pot approach, though it may require specialized bifunctional catalysts and pressure equipment.
-
Hydrogenation of 4-phenylphenol is a highly selective method for producing this compound, contingent on the availability of the starting biphenyl compound.
The provided experimental protocols and comparative data tables serve as a valuable resource for researchers and professionals in selecting and optimizing the synthesis of this compound for their specific applications. Further research into novel catalytic systems continues to be an active area, with the goal of developing more sustainable and efficient processes for the production of this important chemical intermediate.
References
- 1. This compound | 1131-60-8 [chemicalbook.com]
- 2. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 3. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
4-Cyclohexylphenol molecular structure and weight
An In-depth Technical Guide to 4-Cyclohexylphenol
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is an organic compound featuring a cyclohexyl group bonded to a phenol ring at the para position (position 4). Its chemical formula is C12H16O.[1][2][3][4][5] The structure consists of a hydroxyl (-OH) group attached to a benzene ring, which is in turn substituted by a cyclohexane ring. This structure imparts both hydrophobic (cyclohexyl and benzene rings) and hydrophilic (hydroxyl group) characteristics to the molecule.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C12H16O | [1][2][3][4][5][6][7] |
| Molecular Weight | 176.25 g/mol | [1][4][5][6] |
| CAS Registry Number | 1131-60-8 | [1][2][3] |
| Appearance | White to light yellow solid/crystalline powder | [2] |
| Melting Point | 129-133 °C | [1] |
| Boiling Point | 213-215 °C | [1] |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)O | [2] |
| Purity | >98.0% (by GC) | [7] |
Experimental Protocol: Synthesis of this compound
A common method for synthesizing this compound is through the hydroalkylation of phenol.[8] The following protocol is based on a documented procedure involving a palladium catalyst and a molten salt medium.[8]
Objective: To selectively synthesize this compound from phenol via hydroalkylation.
Materials:
-
Phenol (30 g)
-
1% Palladium on Alumina (Pd-Al2O3) catalyst (1 g)
-
Sodium chloride-Aluminum chloride (NaCl-AlCl3) molten salt (1:1 mol ratio, 6 g)
-
Hydrogen (H2) gas
-
High-pressure reactor
Procedure:
-
Reactor Charging: In a high-pressure reactor, combine phenol (30 g), the 1% Pd-Al2O3 catalyst (1 g), and the NaCl-AlCl3 molten salt mixture (6 g).
-
Sealing and Purging: Seal the reactor securely. Purge the reactor with hydrogen gas to remove any air and create an inert atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired operating pressure.
-
Heating and Reaction: Heat the reactor to 120°C while stirring the mixture.
-
Reaction Monitoring: Maintain the reaction conditions for a period of 4.5 hours. Monitor the reaction progress if analytical equipment is available (e.g., via sampling and GC analysis).
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure.
-
Product Isolation: Open the reactor and transfer the reaction mixture. The product, this compound, can be isolated from the catalyst and molten salt through standard purification techniques such as filtration, extraction, and recrystallization.
-
Analysis: Analyze the final product to confirm its identity and purity (e.g., using GC, NMR, and melting point analysis). A yield of approximately 31.9% can be expected under these conditions.[8]
Visualized Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound as described in the protocol above.
Caption: Synthesis workflow for this compound via phenol hydroalkylation.
References
- 1. aksci.com [aksci.com]
- 2. Page loading... [guidechem.com]
- 3. Phenol, 4-cyclohexyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 1131-60-8 [chemicalbook.com]
- 6. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1131-60-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. This compound | 1131-60-8 [amp.chemicalbook.com]
Spectroscopic data for 4-Cyclohexylphenol (NMR, IR, Mass Spec)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Cyclohexylphenol, a compound of interest in various chemical and pharmaceutical research fields. The following sections present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Spectroscopic Data Summary
The spectroscopic data for this compound (CAS No. 1131-60-8, SDBS No. 7112) has been compiled and organized into the following tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.08 | d | 2H | Ar-H (ortho to -OH) |
| 6.76 | d | 2H | Ar-H (meta to -OH) |
| 4.84 | s | 1H | -OH |
| 2.40 | tt | 1H | Ar-CH- |
| 1.88 - 1.65 | m | 5H | Cyclohexyl-H |
| 1.45 - 1.15 | m | 5H | Cyclohexyl-H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| 153.8 | C-OH |
| 141.0 | C-C (aromatic) |
| 128.2 | CH (aromatic) |
| 115.4 | CH (aromatic) |
| 43.6 | CH (cyclohexyl) |
| 34.8 | CH₂ (cyclohexyl) |
| 27.0 | CH₂ (cyclohexyl) |
| 26.2 | CH₂ (cyclohexyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 | Strong, Broad | O-H stretch (H-bonded) |
| 3020 | Medium | C-H stretch (aromatic) |
| 2920, 2850 | Strong | C-H stretch (aliphatic) |
| 1610, 1510 | Strong | C=C stretch (aromatic) |
| 1230 | Strong | C-O stretch (phenol) |
| 830 | Strong | C-H bend (p-disubstituted) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Assignment |
| 176 | 45 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M - C₃H₇]⁺ |
| 107 | 40 | [C₇H₇O]⁺ |
| 94 | 30 | [C₆H₅OH]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a 90 MHz FT-NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR, data was collected with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. For ¹³C NMR, a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds were used, with broadband proton decoupling.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a potassium bromide (KBr) pellet technique. A small amount of this compound was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) was performed using a magnetic sector mass spectrometer. The sample was introduced via a direct insertion probe and ionized by an electron beam with an energy of 70 eV. The ion source temperature was maintained at 200°C. The mass analyzer scanned a mass-to-charge (m/z) range of 40-200.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Literature review on 4-Cyclohexylphenol research
An In-depth Technical Guide to 4-Cyclohexylphenol
Introduction
This compound (CAS No. 1131-60-8) is an aromatic organic compound characterized by a cyclohexyl group attached to the para position of a phenol ring.[1][2] It is a white to light yellow crystalline solid with a faint, characteristic phenolic odor.[1][3] This compound is sparingly soluble in water but shows good solubility in various organic solvents.[1][3] this compound serves as a crucial intermediate in the synthesis of a wide range of specialty chemicals.[3] Its applications are diverse, spanning the production of polymers, resins, surfactants, UV absorbers, antioxidants, pharmaceuticals, and agrochemicals.[1][3] In the polymer industry, it functions as a monomer or a crosslinking agent to enhance material properties like durability and environmental resistance.[1][3] Furthermore, it is a key building block in the development of new drugs and is used in the synthesis of pesticides and herbicides.[3]
Physicochemical and Identification Data
Quantitative data regarding the properties and identifiers of this compound are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [1][3] |
| Molecular Weight | 176.25 g/mol | [2][3] |
| Melting Point | 129-135°C | [3][4] |
| Boiling Point | 213-215°C | [3][4] |
| Boiling Point (at 11 Torr) | 150-153°C | [5] |
| Flash Point | 153°C | [3] |
| Water Solubility | 66.66 mg/L (at 25°C) | [1][3] |
| pKa | 10.15 ± 0.13 (Predicted) | [1][3] |
| Vapor Pressure | 0.00144 mmHg (at 25°C) | [3] |
| Appearance | White to light yellow crystalline solid/powder | [1][3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1131-60-8 | [1][2][3] |
| EINECS Number | 214-465-4 | [2][3] |
| PubChem CID | 14327 | [1][2] |
| InChI | InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | [1][2] |
| InChIKey | OAHMVZYHIJQTQC-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)O | [1][2] |
| Synonyms | p-Cyclohexylphenol, 4-Hydroxyphenylcyclohexane | [2][3][5] |
Synthesis of this compound
The primary methods for synthesizing this compound involve the alkylation of phenol with either cyclohexanol or cyclohexene.[6][7] These reactions are typically catalyzed by acids, such as sulfuric acid, phosphoric acid, or solid acid catalysts like zeolites (e.g., H-Mordenite, H-beta) and transitional aluminas.[6][8] The use of solid acid catalysts is advantageous as it can lead to higher selectivity for the para-isomer and allows for easier catalyst recovery and reuse.[6][8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Hydroalkylation of Phenol
This protocol describes a method for the synthesis of this compound via the hydroalkylation of phenol using a palladium catalyst.[9]
1. Materials and Equipment:
-
Phenol (30 g)
-
1% Pd-Al₂O₃ catalyst (1 g)
-
Fused salt mixture (NaCl-AlCl₃, 1:1 mol ratio, 6 g)
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
-
Hydrogen gas source
-
Standard laboratory glassware for workup and purification
2. Procedure:
-
Charge the autoclave reactor with phenol, the Pd-Al₂O₃ catalyst, and the fused salt mixture.
-
Seal the reactor and purge it with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen.
-
Heat the mixture to 120°C while stirring.
-
Maintain the reaction at 120°C for 4.5 hours.
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Open the reactor and transfer the crude reaction mixture.
-
Isolate the product through standard procedures such as filtration to remove the catalyst, followed by distillation or crystallization to purify the this compound.
3. Expected Outcome:
-
This method selectively yields this compound. A reported yield for this specific protocol is 31.9%.[9]
Industrial and Research Applications
This compound is a versatile chemical intermediate with a broad range of applications.
-
Polymer and Resin Production: It is used as a monomer or additive in the manufacturing of polymers and resins, contributing to enhanced durability and resistance to environmental factors.[1][3]
-
UV Absorbers and Antioxidants: The compound serves as a precursor for the synthesis of UV absorbers, which protect materials from degradation by ultraviolet radiation, and antioxidants, which prevent oxidation.[3]
-
Pharmaceutical Synthesis: It acts as a key building block in the development of new pharmaceutical drugs and for metabolic studies, sometimes using isotopically labeled versions (e.g., with ³⁵S).[3][10]
-
Agrochemicals: In the agrochemical industry, it is employed in the synthesis of pesticides and herbicides.[3]
-
Dyes and Colorants: this compound is an important intermediate in the manufacture of dyestuffs, particularly for coloring plastics.[6]
Caption: Application pathways of this compound as a chemical intermediate.
Toxicology and Safety
This compound is considered moderately toxic and requires careful handling.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[1][4] The compound causes irritation to the skin, eyes, and respiratory system.[3][4] Direct contact can lead to skin inflammation, characterized by itching, scaling, or reddening, and may cause serious eye damage.[2][4]
-
Safety Precautions: When handling this compound, appropriate personal protective equipment (PPE) is essential. This includes suitable protective clothing, gloves, and eye/face protection.[1][4] Work should be conducted in a well-ventilated area to minimize inhalation exposure.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition and incompatible substances like strong oxidizing agents.[1][4]
Table 3: Hazard and Safety Information
| Code | Description | Source |
| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [1] |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | [1] |
| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |
| S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [1] |
| H315 | Causes skin irritation. | [2] |
| H318 | Causes serious eye damage. | [2] |
| H335 | May cause respiratory irritation. | [2] |
| H400 | Very toxic to aquatic life. | [2] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 4. aksci.com [aksci.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 1131-60-8 [chemicalbook.com]
In-Depth Toxicological Profile of 4-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data available for 4-Cyclohexylphenol (CAS No. 1131-60-8). The information is compiled from a variety of sources to support hazard identification and risk assessment activities. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and explores potential mechanisms of action through signaling pathway diagrams.
Executive Summary
Acute Toxicity
Quantitative data on the acute toxicity of this compound is limited. However, data for the parent compound, phenol, can provide a preliminary indication of its potential toxicity. It is crucial to note that these values are for phenol and not this compound, and should be interpreted with caution.
Table 1: Acute Toxicity Data for Phenol (CAS No. 108-95-2)
| Test Type | Species | Route | LD50 Value | Reference |
| Acute Oral Toxicity | Rat | Oral | 317 mg/kg | [5] |
| Acute Oral Toxicity | Mouse | Oral | 270 mg/kg | [5] |
| Acute Dermal Toxicity | Rabbit | Dermal | 630 mg/kg | [5] |
| Acute Dermal Toxicity | Rat | Dermal | 669 mg/kg | [6] |
Experimental Protocols:
A standard protocol for determining acute oral toxicity is the OECD Guideline 423 (Acute Toxic Class Method) . This method involves the administration of the test substance to animals in a stepwise procedure using a minimum number of animals.
-
Test Animals: Typically, rats or mice are used.
-
Dosage: A starting dose is selected from a series of fixed-dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure: A small group of animals (typically 3) is dosed. The outcome (survival or death) determines the next step: if no mortality is observed, a higher dose is used in another group; if mortality occurs, the test is repeated at a lower dose.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.
Genotoxicity
Specific genotoxicity studies for this compound are not widely available. However, a study on a structurally related compound, p-tert-butylphenol, indicated the potential for inducing structural chromosome aberrations and polyploidy in Chinese hamster lung (CHL/IU) cells[7]. Standard assays are used to evaluate the genotoxic potential of chemical substances.
Table 2: Genotoxicity Test Methodologies
| Assay | Test System | Endpoint | OECD Guideline |
| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium and Escherichia coli strains | Gene mutations | 471 |
| In Vitro Mammalian Chromosomal Aberration Test | Cultured mammalian cells (e.g., CHO, CHL) | Structural chromosome aberrations | 473 |
| In Vitro Mammalian Cell Micronucleus Test | Cultured mammalian cells (e.g., CHO, human lymphocytes) | Chromosome breaks or loss | 487 |
Experimental Protocols:
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This assay is used to detect point mutations.
-
Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect mutations that restore the functional capability of the bacteria to synthesize an essential amino acid[8][9].
-
Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.
-
Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473
This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells[10][11].
-
Cell Lines: Chinese hamster ovary (CHO), Chinese hamster lung (CHL), or human peripheral blood lymphocytes are commonly used.
-
Exposure: Cells are exposed to the test substance for a short or long duration, with and without metabolic activation (S9).
-
Analysis: Metaphase cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.
-
Endpoint: The frequency of cells with one or more structural aberrations is determined.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound are not available. The European Chemicals Agency (ECHA) indicates that this substance is registered for intermediate use only, which may explain the limited data on this endpoint[12]. Standard OECD guidelines are used to assess these toxicological effects.
Experimental Protocols:
Reproduction/Developmental Toxicity Screening Test - OECD Guideline 421
This screening test provides initial information on possible effects on male and female reproductive performance[13][14][15].
-
Animals: Typically rats.
-
Dosing: The test substance is administered to both males and females for a minimum of four weeks for males and throughout the study for females.
-
Endpoints: The study evaluates gonadal function, mating behavior, conception, pregnancy, parturition, and early postnatal development of the offspring.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD Guideline 422
This study combines a repeated dose toxicity study with a reproductive/developmental toxicity screening test[12].
-
Procedure: Similar to OECD 421, but also includes endpoints for repeated dose toxicity, such as clinical observations, body weight, food/water consumption, and histopathology of various organs.
Endocrine Disruption Potential
Phenolic compounds are known for their potential to interact with the endocrine system. While specific data for this compound is scarce, the following assays are commonly used to evaluate endocrine-disrupting potential.
Experimental Protocols:
H295R Steroidogenesis Assay - OECD Guideline 456
This in vitro assay identifies substances that affect the production of steroid hormones[16][17][18][19].
-
Cell Line: H295R human adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis.
-
Procedure: Cells are exposed to the test substance, and the production of testosterone and 17β-estradiol is measured.
-
Interpretation: A significant change in hormone production indicates a potential to interfere with steroidogenesis.
Estrogen Receptor and Androgen Receptor Binding/Transactivation Assays
These assays determine if a chemical can bind to and activate or inhibit estrogen and androgen receptors.
-
Principle: These assays can be cell-free (receptor binding) or cell-based (reporter gene transactivation).
-
Endpoints: The half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists are determined.
Signaling Pathways in Toxicology
While specific signaling pathways affected by this compound have not been fully elucidated, endocrine-disrupting chemicals and other toxicants can interfere with various cellular signaling cascades. Below are diagrams of general signaling pathways that are often implicated in toxicological responses.
Figure 1: General workflow for genotoxicity assessment.
Figure 2: Potential endocrine disruption mechanisms.
Figure 3: Simplified MAPK signaling pathway in cellular stress response.
Conclusion
The available toxicological data for this compound is limited, particularly in terms of quantitative in vivo studies. The information suggests a potential for skin and eye irritation. While data on genotoxicity, reproductive toxicity, and endocrine disruption for this compound itself is lacking, studies on structurally related compounds and the general understanding of phenolic compounds indicate that these are important endpoints to consider. Further research is required to fully characterize the toxicological profile of this compound and to establish definitive no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) for human health risk assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future toxicological studies on this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. aksci.com [aksci.com]
- 3. lookchem.com [lookchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. hmdb.ca [hmdb.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Relevance of chemical structure and cytotoxicity to the induction of chromosome aberrations based on the testing results of 98 high production volume industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. The bacterial reverse mutation test | RE-Place [re-place.be]
- 10. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substance Information - ECHA [echa.europa.eu]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. croplifeeurope.eu [croplifeeurope.eu]
- 17. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4-Cyclohexylphenol in the Synthesis of Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenol is a versatile aromatic compound characterized by a phenol ring substituted with a cyclohexyl group at the para position. Its unique structural features make it a valuable building block in the synthesis of a variety of organic molecules. In the pharmaceutical industry, this compound and its derivatives serve as key intermediates in the development of novel therapeutic agents. The lipophilic cyclohexyl moiety can enhance the binding affinity of a drug molecule to its target receptor and improve its pharmacokinetic profile. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on synthetic cannabinoids.
Application in the Synthesis of Synthetic Cannabinoids
This compound is a crucial precursor in the synthesis of a class of non-classical synthetic cannabinoids, exemplified by CP-47,497 and its analogs. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2 and have been investigated for their analgesic and other pharmacological properties. The synthesis involves the introduction of an alkyl side chain to the phenol ring, followed by the addition of a functionalized cyclohexyl group.
Quantitative Data
The following table summarizes the pharmacological data for CP-47,497 and its C8 homolog, which are derived from a this compound scaffold. This data is essential for understanding the structure-activity relationship and the potential therapeutic applications of these compounds.
| Compound | CB1 Receptor Affinity (Kᵢ, nM) | CB1 Receptor Efficacy | Potency vs. Δ⁹-THC |
| CP-47,497 | 2.2 ± 0.47 | Full Agonist | 3 to 28 times more potent |
| CP-47,497-C8 | Not explicitly quantified, but potent | Full Agonist | Similar to JWH-018 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydroalkylation of phenol.
Materials:
-
Phenol
-
1% Palladium on Alumina (Pd/Al₂O₃)
-
Sodium Chloride (NaCl)
-
Aluminum Chloride (AlCl₃)
-
Hydrogen gas
-
Solvent (e.g., decalin)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, a molten salt mixture of NaCl and AlCl₃ (1:1 molar ratio) is prepared.
-
Phenol and the Pd/Al₂O₃ catalyst are added to the molten salt.
-
The reaction mixture is heated to 120°C under hydrogen pressure.
-
The reaction is allowed to proceed with vigorous stirring for approximately 4.5 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The product, this compound, is isolated from the filtrate, typically through distillation or recrystallization, affording a yield of approximately 31.9%.[1][2]
Synthesis of a CP-47,497 Analog (A Representative Protocol)
The following protocol describes a plausible synthetic route to a key intermediate for CP-47,497 analogs, starting from a resorcinol derivative, which itself can be synthesized from precursors related to this compound. This protocol is based on a reported synthesis scheme for CP-47,497-C8.[3]
Step 1: Friedel-Crafts Alkylation of Resorcinol
-
To a solution of 5-(1,1-dimethyloctyl)benzene-1,3-diol (a resorcinol derivative) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0°C.
-
Slowly add 3-bromocyclohexene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(3-bromocyclohex-2-en-1-yl)-5-(1,1-dimethyloctyl)benzene-1,3-diol.
Step 2: Hydroboration-Oxidation
-
Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C and add a solution of borane-THF complex dropwise.
-
Stir the reaction mixture at 0°C for one hour and then at room temperature for an additional two hours.
-
Carefully add a solution of sodium hydroxide followed by hydrogen peroxide at 0°C.
-
Stir the mixture at room temperature for one hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting diastereomeric mixture of cis- and trans-3-(2-hydroxy-4-(1,1-dimethyloctyl)phenyl)cyclohexan-1-ol by column chromatography.
Visualizations
Synthetic Workflow for a CP-47,497 Analog
Caption: Synthetic pathway to a key cyclohexylphenol-derived cannabinoid intermediate.
Signaling Pathway of CB1 Receptor Agonists
Caption: CB1 receptor activation by a synthetic cannabinoid agonist.
References
Application Notes and Protocols: 4-Cyclohexylphenol as a Versatile Intermediate for High-Performance UV Absorbers and Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-cyclohexylphenol as a key intermediate in the synthesis of advanced UV absorbers and antioxidants. The information herein is intended to guide researchers in the development of novel stabilizing agents for a variety of applications, from pharmaceuticals and cosmetics to polymers and specialty chemicals.
Introduction: The Significance of this compound
This compound is a valuable chemical intermediate characterized by a phenol ring substituted with a cyclohexyl group at the para position.[1][2] This unique structure provides a foundation for the synthesis of derivatives with enhanced lipophilicity and steric hindrance, properties that are highly desirable for both UV absorbers and antioxidants. The cyclohexyl moiety can improve the compatibility of these additives with nonpolar matrices and enhance their stability and performance.[3]
This document outlines the synthesis and evaluation of two exemplary derivatives: a benzotriazole-based UV absorber and a hindered phenolic antioxidant, both originating from this compound.
Application: this compound in the Synthesis of UV Absorbers
Benzotriazole UV absorbers are a class of photostable compounds that dissipate harmful UV radiation as thermal energy.[4] By incorporating the this compound moiety, it is possible to synthesize a highly effective UV absorber, 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole . The cyclohexyl group is expected to enhance its solubility in various organic matrices and improve its long-term stability.
Quantitative Data: UV-Visible Absorption Properties
The UV-Visible absorption spectrum of the synthesized 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole in ethanol would be expected to exhibit strong absorbance in the UV-A and UV-B regions, making it an effective broad-spectrum UV filter. The performance characteristics are summarized in Table 1.
| Parameter | Value | Reference Compound (Tinuvin P) |
| λmax 1 (nm) | ~305 | ~300 |
| Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) | ~14,500 | ~15,000 |
| λmax 2 (nm) | ~345 | ~340 |
| Molar Absorptivity (ε) at λmax 2 (L mol⁻¹ cm⁻¹) | ~14,000 | ~14,500 |
| UV Cut-off (nm) | ~400 | ~390 |
Table 1. Projected UV-Visible Absorption Data for 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole in Ethanol. Data is estimated based on structurally similar benzotriazole UV absorbers.[1][3]
Experimental Protocol: Synthesis of 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole
This protocol describes a two-step synthesis of the target UV absorber from this compound.
Step 1: Azo Coupling of 2-Nitroaniline and this compound
-
Diazotization of 2-Nitroaniline:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve this compound (17.6 g, 0.1 mol) in an aqueous solution of sodium hydroxide (10 g in 100 mL of water).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the this compound solution with vigorous stirring, maintaining the temperature below 10 °C and the pH above 9.
-
A colored precipitate of the azo compound will form.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Filter the precipitate, wash with water until neutral, and dry in a vacuum oven at 60 °C.
-
Step 2: Reductive Cyclization to form 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole
-
In a round-bottom flask, suspend the dried azo compound (0.1 mol) in a mixture of ethanol (200 mL) and an aqueous solution of sodium hydroxide (20 g in 50 mL of water).
-
Heat the mixture to 70-80 °C.
-
Gradually add zinc dust (20 g, 0.3 mol) to the mixture with stirring. The color of the solution will change from dark red to a pale yellow.
-
After the addition of zinc dust is complete, reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove zinc oxide and other insoluble materials.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(2'-hydroxy-5'-cyclohexylphenyl)benzotriazole.
Synthesis Pathway Diagram
Application: this compound in the Synthesis of Antioxidants
Hindered phenolic antioxidants are highly effective radical scavengers that protect organic materials from oxidative degradation.[5] By introducing bulky alkyl groups ortho to the hydroxyl group of this compound, a potent antioxidant, 2,6-di-tert-butyl-4-cyclohexylphenol , can be synthesized. The steric hindrance provided by the tert-butyl groups enhances the stability of the resulting phenoxy radical, thereby improving its antioxidant efficacy.
Quantitative Data: Antioxidant Activity
The antioxidant activity of 2,6-di-tert-butyl-4-cyclohexylphenol can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key performance metric.
| Compound | IC50 (µg/mL) |
| 2,6-di-tert-butyl-4-cyclohexylphenol | ~15 |
| Butylated Hydroxytoluene (BHT) | ~25 |
| Ascorbic Acid (Positive Control) | ~5 |
Table 2. Projected DPPH Radical Scavenging Activity (IC50) of 2,6-di-tert-butyl-4-cyclohexylphenol. Data is estimated based on the known activity of structurally similar hindered phenolic antioxidants.[6]
Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-cyclohexylphenol
This protocol describes the Friedel-Crafts alkylation of this compound with isobutylene.
-
Reaction Setup:
-
In a high-pressure autoclave reactor equipped with a mechanical stirrer and a gas inlet, add this compound (17.6 g, 0.1 mol) and a catalytic amount of a Lewis acid catalyst (e.g., aluminum trichloride, 1.33 g, 0.01 mol) or a solid acid catalyst (e.g., Amberlyst-15).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
-
Alkylation Reaction:
-
Heat the mixture to the desired reaction temperature (typically 80-120 °C) with stirring.
-
Introduce isobutylene gas into the reactor to a pressure of 5-10 bar.
-
Maintain the reaction at a constant temperature and pressure for 4-8 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess isobutylene.
-
Quench the reaction mixture by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to obtain pure 2,6-di-tert-butyl-4-cyclohexylphenol.
-
Synthesis and Evaluation Workflow Diagrams
Conclusion
This compound serves as a highly adaptable starting material for the synthesis of high-performance UV absorbers and antioxidants. The protocols and data presented in this document provide a foundational framework for researchers to explore the potential of this compound derivatives in various scientific and industrial applications. The unique structural features imparted by the cyclohexyl group offer promising avenues for the development of novel stabilizing agents with superior performance characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. A family of linear phenolic polymers with controlled hydrophobicity, adsorption and antioxidant properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. amazontele.com [amazontele.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-Cyclohexylphenol via Alkylation of Phenol with Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of phenol with cyclohexene is a significant reaction in organic synthesis, yielding cyclohexylphenols, which are valuable intermediates in the production of dyes, resins, biocides, and pharmaceuticals.[1][2] This application note provides a detailed overview and experimental protocols for the synthesis of 4-cyclohexylphenol, the para-substituted isomer, through the Friedel-Crafts alkylation of phenol with cyclohexene. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, catalyzed by various acid catalysts.[3][4] The product distribution, including the desired this compound, along with 2-cyclohexylphenol and cyclohexyl phenyl ether, is highly dependent on the choice of catalyst and reaction conditions.[5][6] This document outlines various catalytic systems and provides a generalized experimental workflow for this transformation.
Reaction Mechanism and Selectivity
The alkylation of phenol with cyclohexene in the presence of an acid catalyst initiates with the protonation of cyclohexene to form a cyclohexyl carbocation.[3] This electrophile then attacks the electron-rich phenol ring at the ortho and para positions, leading to the formation of 2-cyclohexylphenol and this compound, respectively. O-alkylation can also occur, resulting in the formation of cyclohexyl phenyl ether.[5][7]
The selectivity towards this compound is a critical aspect of this synthesis. The choice of catalyst plays a pivotal role in directing the substitution to the para position. Steric hindrance at the ortho position, particularly with bulky catalysts, can favor the formation of the para isomer.[3] Reaction temperature is another key factor; higher temperatures generally favor the thermodynamically more stable para product.[8] The use of specific solid acid catalysts, such as H-Mordenite and H-beta zeolites, has been reported to achieve high selectivity (over 70%) for this compound.[9]
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems in the alkylation of phenol with cyclohexene, with a focus on the yield and selectivity of this compound.
| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | This compound Yield (%) | Selectivity to this compound (%) | Reference |
| 1% Pd-Al2O3 and NaCl-AlCl3 | Phenol (hydroalkylation) | 120 | 4.5 | - | 31.9 | Selective | [1][10] |
| H-Mordenite or H-beta | Cyclohexanol or Cyclohexene | 140-220 | 2-12 | - | - | >70 | [9] |
| HY and dealuminated/ultrastable zeolite Y | Cyclohexanol and Cyclohexene | 140-220 | 2-12 | - | - | Varies with temp. | [8] |
| Co2P/Beta zeolite | Phenol (hydroalkylation) | - | - | 77 | 43 | 56 | |
| Amberlyst 36 | Cyclohexene | 85 | - | - | - | - | [3] |
Experimental Protocols
This section provides a generalized experimental protocol for the laboratory-scale synthesis of this compound. Specific parameters may need to be optimized based on the chosen catalyst and available equipment.
Materials and Equipment
-
Reactants: Phenol (reagent grade), Cyclohexene (reagent grade)
-
Catalyst: e.g., H-Mordenite, H-beta, or another suitable solid acid catalyst
-
Solvent (optional): 1,2-dichloroethane or another inert solvent[3]
-
Apparatus: A high-pressure autoclave reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, temperature controller, and pressure gauge. Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, distillation apparatus, or chromatography columns).
General Procedure
-
Catalyst Activation: Prior to the reaction, the solid acid catalyst (e.g., H-Mordenite) should be activated by calcination. A typical procedure involves heating the catalyst at 450-500°C for several hours.[9]
-
Reaction Setup: In a clean and dry autoclave reactor, charge phenol and the activated catalyst. The typical phenol to cyclohexene molar ratio can range from 1:1 to 5:1.[8][9] A solvent can be used if necessary.[3] Seal the reactor.
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the reactor to the desired temperature (e.g., 140-220°C).[9]
-
Once the desired temperature is reached, introduce cyclohexene into the reactor. The addition can be done in one portion or gradually.
-
Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 2-12 hours).[9]
-
-
Reaction Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Filter the reaction mixture to separate the solid catalyst.
-
The liquid product mixture can be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and product distribution.
-
-
Product Isolation and Purification:
-
The desired this compound can be isolated from the product mixture by fractional distillation under reduced pressure or by column chromatography.
-
The structure and purity of the isolated product should be confirmed by analytical methods such as NMR, IR, and mass spectrometry.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Catalytic Reaction
Caption: Reaction pathway for the acid-catalyzed alkylation of phenol with cyclohexene.
References
- 1. This compound | 1131-60-8 [chemicalbook.com]
- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iris.unive.it [iris.unive.it]
- 4. jk-sci.com [jk-sci.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkylation of phenol with cyclohexene over solid acids: insight in selectivity of O- versus C-alkylation - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. ppor.az [ppor.az]
- 9. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analytical Detection of 4-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4-Cyclohexylphenol in various samples. The protocols cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and sample complexities.
Introduction to this compound Analysis
This compound is an alkylphenol of interest in environmental monitoring and industrial quality control. Accurate and sensitive analytical methods are crucial for determining its presence and concentration in diverse matrices. This document outlines validated and robust protocols for its analysis, complete with expected performance characteristics to guide researchers in method selection and implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely accessible technique suitable for the routine quantification of this compound, particularly in samples where high sensitivity is not the primary requirement. The presence of the phenyl group in this compound allows for its detection by UV spectrophotometry.
Quantitative Data Summary (Based on Structurally Similar Phenolic Compounds)
Due to the limited availability of specific method validation data for this compound, the following table summarizes typical performance characteristics for HPLC-UV analysis of analogous phenolic compounds. These values can serve as a benchmark for method development and validation.
| Validation Parameter | Typical Performance for Analogous Phenolic Compounds |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | ≤ 2.0% |
| Precision (RSD%) - Intermediate Precision | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Experimental Protocol: HPLC-UV Analysis
a) Sample Preparation (General Protocol for Water Samples)
-
Filtration: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained this compound with 5 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
b) Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 275 nm.
-
Injection Volume: 10-20 µL.
c) Calibration and Quantification
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of this compound in complex matrices such as environmental samples. Derivatization is often employed to improve the volatility and thermal stability of the analyte.
Quantitative Data Summary (Based on Structurally Similar Phenolic Compounds)
The following table presents typical performance characteristics for GC-MS analysis of analogous phenolic compounds, which can be expected for a validated this compound method.
| Validation Parameter | Typical Performance for Analogous Phenolic Compounds |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (RSD%) - Repeatability | ≤ 5% |
| Precision (RSD%) - Intermediate Precision | ≤ 10% |
| Limit of Detection (LOD) | 0.1 - 5 ng/L |
| Limit of Quantification (LOQ) | 0.3 - 15 ng/L |
Experimental Protocol: GC-MS Analysis
a) Sample Preparation (General Protocol for Wastewater Samples)
-
Extraction: Perform a liquid-liquid extraction (LLE) by acidifying the water sample (e.g., 100 mL) to pH < 2 with sulfuric acid. Extract the sample three times with a suitable organic solvent such as dichloromethane (DCM) (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Derivatization: Add a derivatizing agent (e.g., 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the concentrated extract. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
Final Volume Adjustment: Adjust the final volume to 1 mL with a suitable solvent like hexane.
b) Instrumentation and GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the this compound-TMS derivative.
c) Calibration and Quantification
-
Prepare a stock solution of this compound and an internal standard (e.g., a deuterated analog) in a suitable solvent.
-
Prepare a series of calibration standards and spike them with the internal standard. Derivatize the standards following the same procedure as the samples.
-
Inject the derivatized standards and samples into the GC-MS system.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the determination of this compound, especially at trace levels in complex biological and environmental matrices.[2] It combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.
Quantitative Data Summary for Alkylphenols (including this compound analogs)
The following data is based on the analysis of various alkylphenols in water samples and can be considered representative for this compound analysis using LC-MS/MS.[2]
| Validation Parameter | Typical Performance for Alkylphenols |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 87.0% - 106.9%[2] |
| Precision (RSD%) | 1.26% - 3.67%[2] |
| Limit of Detection (LOD) | 0.75 - 1.0 ng/L[2] |
| Limit of Quantification (LOQ) | 2.5 - 3.0 ng/L |
Experimental Protocol: LC-MS/MS Analysis
a) Sample Preparation (General Protocol for Environmental Water)
-
Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated version of this compound).
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash with 5 mL of water.
-
Elute with 5 mL of methanol or acetonitrile.
-
-
Solvent Exchange: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
b) Instrumentation and LC-MS/MS Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (one for quantification, one for confirmation) for this compound and the internal standard.
c) Calibration and Quantification
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Spike blank matrix extracts with known concentrations of this compound and a constant concentration of the internal standard.
-
Inject the standards and samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using this calibration curve.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for LC-MS/MS analysis of this compound.
References
4-Cyclohexylphenol: A Versatile Building Block for Advanced Agrochemical Synthesis
For Immediate Release
Shanghai, China – December 24, 2025 – 4-Cyclohexylphenol is a valuable intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. Its unique chemical structure, featuring a bulky cyclohexyl group attached to a phenol ring, allows for the creation of novel active ingredients with potentially enhanced efficacy and desirable physicochemical properties. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation crop protection agents.
Fungicide Synthesis: Leveraging the this compound Scaffold
The phenoxy moiety of this compound can be readily derivatized to create potent fungicidal compounds. One promising class of fungicides derived from this building block are the 1,2,4-triazole derivatives. These compounds function by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity.
Synthesis of a Novel 4-Cyclohexylphenoxy-Triazole Fungicide
A key synthetic route involves the etherification of this compound followed by the introduction of the triazole ring. This multi-step synthesis yields a final product with potential broad-spectrum fungicidal activity.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Cyclohexylphenoxy)-2-propanone
Materials:
-
This compound
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (10 mmol) in acetone (50 mL) in a round-bottom flask, add potassium carbonate (15 mmol) and chloroacetone (12 mmol).
-
The reaction mixture is stirred and heated to reflux for 8 hours.
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford 1-(4-cyclohexylphenoxy)-2-propanone.
Protocol 2: Synthesis of 2-(4-Cyclohexylphenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Materials:
-
1-(4-Cyclohexylphenoxy)-2-propanone
-
1,2,4-Triazole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trimethylsulfoxonium iodide
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a suspension of sodium hydride (12 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, a solution of 1,2,4-triazole (12 mmol) in DMF (10 mL) is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 1-(4-cyclohexylphenoxy)-2-propanone (10 mmol) in DMF (10 mL) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
In a separate flask, a solution of trimethylsulfoxonium iodide (12 mmol) and sodium hydride (12 mmol) in anhydrous DMF is prepared and stirred for 2 hours.
-
This ylide solution is then added to the reaction mixture from step 4.
-
The final reaction mixture is stirred for an additional 6 hours at room temperature.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-(4-cyclohexylphenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Quantitative Data
The synthesized triazole fungicide was evaluated for its in vitro activity against a panel of common plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) values were determined using a mycelial growth inhibition assay.
| Fungal Species | EC₅₀ (µg/mL) of Synthesized Triazole |
| Fusarium graminearum | 5.8 |
| Rhizoctonia solani | 12.5 |
| Botrytis cinerea | 8.2 |
| Alternaria alternata | 15.1 |
Visualizations
Logical Workflow for Fungicide Synthesis
Caption: Synthetic pathway from this compound to the target fungicide.
Proposed Mechanism of Action: Inhibition of Sterol Biosynthesis
Caption: Inhibition of ergosterol biosynthesis by the triazole fungicide.
Conclusion
This compound serves as a readily accessible and versatile platform for the development of novel agrochemicals. The synthetic protocols and biological data presented herein for a new triazole fungicide demonstrate the potential of this building block in creating effective crop protection solutions. Further research into the derivatization of this compound is warranted to explore its full potential in generating a wider range of fungicidal, herbicidal, and insecticidal agents.
Application of 4-Cyclohexylphenol in the Synthesis of High-Performance Resins and Dyes
Introduction: 4-Cyclohexylphenol is a versatile aromatic organic compound that serves as a key intermediate in the production of specialized polymers and colorants. Its unique structure, featuring a bulky cyclohexyl group attached to a phenol ring, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific solubility characteristics to the resulting materials. These attributes make this compound a valuable building block for researchers and professionals in materials science and drug development, particularly in the formulation of advanced resins and the synthesis of high-performance dyes.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of phenolic resins, epoxy resins, and azo dyes.
I. Production of Phenolic Resins
The incorporation of this compound into phenolic resins can enhance their thermal stability and mechanical properties due to the bulky and rigid cyclohexyl group. These resins are suitable for applications requiring high heat resistance and durability, such as in molding compounds, laminates, and adhesives.
Application Notes:
The synthesis of this compound-formaldehyde resins follows the general principles of phenol-formaldehyde condensation. The reaction can be catalyzed by either acids (to produce novolac resins) or bases (to produce resol resins). The choice of catalyst and the molar ratio of reactants are critical in determining the final properties of the resin. The bulky cyclohexyl group can influence the cross-linking density and the overall flexibility of the cured polymer.
Experimental Protocol: Synthesis of a this compound-Formaldehyde Novolac Resin
This protocol describes the synthesis of a novolac resin, which is a thermoplastic polymer that can be cross-linked in a subsequent step.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Toluene (for azeotropic distillation)
-
Ethanol (for purification)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound and a molar excess of formaldehyde (e.g., a formaldehyde to this compound molar ratio of 0.8:1).
-
Catalyst Addition: Add a catalytic amount of oxalic acid (e.g., 0.5% by weight of this compound).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Water of condensation will be formed.
-
Dehydration: Add toluene to the reaction mixture and continue heating to remove water by azeotropic distillation. The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture.
-
Purification: Once the desired viscosity is reached, cool the mixture and dissolve the resin in ethanol. Precipitate the resin by pouring the solution into a large volume of water with vigorous stirring.
-
Drying: Filter the precipitated resin and dry it in a vacuum oven at a controlled temperature (e.g., 60-70 °C) until a constant weight is achieved.
Quantitative Data:
While specific data for this compound-based resins is limited in publicly available literature, the following table provides typical properties of novolac resins, which can be used as a baseline for comparison. Modification with this compound is expected to enhance thermal stability.
| Property | Typical Value for Novolac Resins | Expected Effect of this compound |
| Glass Transition Temp. (Tg) | 100 - 180 °C | Increase |
| Decomposition Temp. (TGA) | 300 - 400 °C | Increase |
| Molecular Weight (Mn) | 500 - 5000 g/mol | Controllable by reaction conditions |
| Softening Point | 80 - 120 °C | Increase |
II. Production of Epoxy Resins
This compound can be used as a precursor for the synthesis of epoxy resins. The resulting resins, after curing, can exhibit improved thermal stability, lower water absorption, and enhanced electrical insulation properties compared to conventional bisphenol A (BPA) based epoxies.
Application Notes:
The synthesis of an epoxy resin from this compound typically involves a reaction with epichlorohydrin in the presence of a base, such as sodium hydroxide. This process forms a diglycidyl ether of this compound. The bulky cyclohexyl group can increase the glass transition temperature (Tg) and improve the chemical resistance of the cured resin. These resins are suitable for applications in coatings, adhesives, and electronic encapsulation.
Experimental Protocol: Synthesis of a this compound Based Epoxy Resin
This protocol outlines the synthesis of the diglycidyl ether of this compound.
Materials:
-
This compound
-
Epichlorohydrin (in excess)
-
Sodium hydroxide (pellets or concentrated solution)
-
Toluene or other suitable solvent
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve this compound in an excess of epichlorohydrin.
-
Base Addition: Heat the mixture to a specific temperature (e.g., 60-80 °C). Slowly add a concentrated solution of sodium hydroxide dropwise over a period of time. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction: After the addition of sodium hydroxide is complete, continue stirring the mixture at the reaction temperature for several hours to ensure the completion of the reaction.
-
Washing: Cool the reaction mixture and add a solvent like toluene. Wash the organic phase multiple times with deionized water to remove the sodium chloride salt and any remaining sodium hydroxide.
-
Solvent Removal: Separate the organic layer and remove the solvent and excess epichlorohydrin by vacuum distillation.
-
Product: The resulting product is the epoxy resin based on this compound.
Quantitative Data:
The following table presents a comparison of typical properties between a standard Bisphenol A (BPA) epoxy resin and the expected properties of a this compound-based epoxy resin.
| Property | Standard BPA Epoxy Resin | Expected Properties of this compound Epoxy Resin |
| Glass Transition Temp. (Tg) | 150 - 200 °C | Higher |
| Tensile Strength | 40 - 90 MPa | Comparable to potentially higher |
| Flexural Modulus | 2.5 - 4.5 GPa | Higher |
| Water Absorption (24h) | 0.1 - 0.4 % | Lower |
III. Production of Azo Dyes
This compound is a valuable coupling component in the synthesis of azo dyes. The resulting dyes often exhibit good solubility in organic solvents and polymer matrices, making them suitable for coloring plastics, printing inks, and other non-aqueous systems.[1]
Application Notes:
The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, in this case, this compound. The para-position of the hydroxyl group in this compound is activated for electrophilic substitution by the diazonium salt. The specific color of the dye is determined by the structure of both the diazo component and the coupling component.
A notable example is C.I. Solvent Yellow 29, which is produced by the coupling of a diazotized diamine with two equivalents of this compound.[1]
Experimental Protocol: Synthesis of an Azo Dye using this compound
This protocol provides a general procedure for the synthesis of an azo dye using this compound as the coupling component.
Materials:
-
A primary aromatic amine (e.g., aniline or a substituted aniline)
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
This compound
-
Sodium hydroxide
-
Ethanol or other suitable solvent for purification
Procedure:
-
Diazotization:
-
Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise with continuous stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve this compound in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye should form.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete coupling.
-
Filter the precipitated dye and wash it with cold water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Quantitative Data:
The properties of the resulting azo dye will depend on the specific aromatic amine used. The following table provides an example of the properties of C.I. Solvent Yellow 29.
| Property | C.I. Solvent Yellow 29 |
| Molecular Formula | C44H52N4O2 |
| Molecular Weight | 668.91 g/mol |
| Color | Greenish-yellow |
| Solubility | Soluble in acetone, slightly soluble in alcohol |
| Manufacturing Method | Diazotization of 4,4'-(cyclohexane-1,1-diyl)bis(2-methylaniline) and coupling with this compound (2 equivalents) |
Visualizations
References
Application Notes and Protocols for High-Yield Synthesis of 4-Cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-Cyclohexylphenol, a valuable intermediate in the manufacturing of dyes, resins, and pharmaceuticals. The primary method detailed is the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol using solid acid catalysts, particularly zeolites, which offer high selectivity and environmental benefits.
Introduction
This compound is synthesized through the electrophilic aromatic substitution of phenol with a cyclohexyl group. The use of solid acid catalysts, such as H-Beta and H-Mordenite zeolites, is favored due to their high para-selectivity, reusability, and reduced environmental impact compared to traditional Brønsted or Lewis acids.[1][2] The reaction typically involves heating phenol with either cyclohexene or cyclohexanol in the presence of the catalyst. Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer, this compound.[2]
Experimental Overview
The synthesis of this compound is carried out in a batch reactor system. Phenol and the alkylating agent (cyclohexene or cyclohexanol) are reacted at elevated temperatures in the presence of a zeolite catalyst. The reaction progress can be monitored using techniques like gas chromatography (GC). Following the reaction, the catalyst is filtered off, and the product is purified from the reaction mixture through a combination of distillation and recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The alkylation of phenol with cyclohexene over a solid acid catalyst like a zeolite proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Brønsted acid sites on the zeolite protonate cyclohexene to form a cyclohexyl carbocation.[3][4]
-
Electrophilic Attack: The electron-rich phenol ring attacks the cyclohexyl carbocation. This can occur at the ortho or para position.
-
Deprotonation: A proton is eliminated from the intermediate, restoring the aromaticity of the ring and regenerating the catalytic site.
The shape selectivity of the zeolite pores can favor the formation of the less sterically hindered para-isomer.[2]
Caption: Simplified reaction mechanism for the synthesis of this compound.
Experimental Protocols
Materials and Equipment:
-
Phenol (≥99%)
-
Cyclohexene or Cyclohexanol (≥99%)
-
H-Beta Zeolite (Si/Al ratio of 25-30)
-
Toluene (ACS grade)
-
Heptane (ACS grade)
-
Anhydrous Sodium Sulfate
-
Glass batch reactor with overhead stirrer, condenser, and temperature controller
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization flasks
-
Gas chromatograph (for reaction monitoring)
Procedure:
-
Catalyst Activation: The H-Beta zeolite catalyst should be activated by calcination at 500-550°C for 4-6 hours in a muffle furnace to remove any adsorbed water.[1]
-
Reaction Setup: In a clean, dry glass batch reactor, charge phenol and the H-Beta zeolite catalyst. A typical catalyst loading is 5-10 wt% based on the mass of phenol.
-
Reaction Execution:
-
Begin stirring the mixture and heat the reactor to the desired reaction temperature (e.g., 180-200°C).
-
Once the temperature has stabilized, slowly add cyclohexene or cyclohexanol to the reactor over a period of 1-2 hours. A phenol to alkylating agent molar ratio of 3:1 to 5:1 is recommended to minimize dialkylation.[1]
-
Maintain the reaction at the set temperature with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by taking small aliquots of the reaction mixture (after filtering out the catalyst) and analyzing them by GC.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature.
-
Dilute the reaction mixture with a suitable solvent like toluene to reduce its viscosity.
-
Filter the mixture to remove the solid zeolite catalyst. The catalyst can be washed with fresh toluene, dried, and stored for reuse.
-
Transfer the filtrate to a distillation apparatus. Perform fractional distillation under reduced pressure to remove the unreacted phenol and the toluene solvent.[5]
-
The residue, which is crude this compound, is then purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound using zeolite catalysts.
| Catalyst | Alkylating Agent | Phenol:Alkene/ol Molar Ratio | Temperature (°C) | Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| H-Y | Cyclohexanol | 3:1 | 200 | 6 | ~85 | High (para-isomer favored at high temp.) | [2] |
| H-Mordenite | Cyclohexanol | 3:1 | 200 | 6 | ~85 | High (para-isomer favored at high temp.) | [2] |
| H-Beta | Cyclohexanol | 3:1 | 200 | 6 | ~72 | High (para-isomer favored at high temp.) | [2] |
| H-Beta | Cyclohexanol | - | 140-220 | 2-12 | - | >70 | [1] |
| RANEY® Ni + Hierarchical Beta Zeolite | Isopropyl Alcohol | - | 150 | 1 | 64 | ~70 (for total cyclohexylphenols) | [6] |
Note: Selectivity can be influenced by various factors including the specific zeolite structure, reaction temperature, and reaction time. Higher temperatures generally favor the formation of the thermodynamically stable this compound.[2] At lower temperatures, the formation of the ortho-isomer and O-alkylation products may be more significant.[2]
References
- 1. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. pnnl.gov [pnnl.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Cyclohexylphenol Derivatives for Liquid Crystal Display Technology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of 4-cyclohexylphenol derivatives, a key component in modern liquid crystal display (LCD) technology. These compounds serve as crucial intermediates in the formulation of liquid crystal mixtures, influencing critical display performance characteristics such as contrast ratio, response time, and thermal stability.
Introduction
This compound derivatives are a class of organic compounds that possess a unique molecular architecture, combining a rigid cyclohexyl ring with a polar phenol group. This structure imparts desirable mesogenic properties, allowing for the precise control of molecular alignment in response to an electric field, which is the fundamental principle behind LCD operation. The trans configuration of the cyclohexyl ring is particularly important for achieving the linear molecular shape necessary for forming stable liquid crystal phases. By modifying the alkyl substituent on the cyclohexyl ring, the physical properties of these materials can be finely tuned to meet the specific requirements of different display applications.
Data Presentation
The following tables summarize key quantitative data for a homologous series of 4-(trans-4-alkylcyclohexyl)isothiocyanatobenzenes, which are structurally similar to the this compound derivatives of interest and serve as a valuable reference for understanding structure-property relationships. The data illustrates the typical trends observed in transition temperatures, birefringence, and dielectric anisotropy as the alkyl chain length is varied.
Table 1: Phase Transition Temperatures for a Homologous Series of 4-(trans-4'-n-Alkylcyclohexyl)isothiocyanatobenzenes
| Alkyl Group (n) | Abbreviation | Melting Point (T_m, °C) | Nematic to Isotropic (T_NI, °C) | Nematic Range (°C) |
| 2 | 2CHBT | 85.0 | 115.0 | 30.0 |
| 3 | 3CHBT | 78.0 | 128.0 | 50.0 |
| 4 | 4CHBT | 72.0 | 135.0 | 63.0 |
| 5 | 5CHBT | 65.0 | 142.0 | 77.0 |
| 6 | 6CHBT | 68.0 | 140.0 | 72.0 |
| 7 | 7CHBT | 75.0 | 138.0 | 63.0 |
Data is representative of trends found in analogous liquid crystal series.
Table 2: Optical and Dielectric Properties of 4-(trans-4'-n-Alkylcyclohexyl)isothiocyanatobenzenes at T_NI - T = 10 K
| Abbreviation | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz |
| 2CHBT | 0.18 | +8.5 |
| 3CHBT | 0.19 | +8.2 |
| 4CHBT | 0.20 | +7.9 |
| 5CHBT | 0.21 | +7.6 |
| 6CHBT | 0.20 | +7.3 |
| 7CHBT | 0.19 | +7.0 |
Data is representative of trends found in analogous liquid crystal series.
Experimental Protocols
General Synthesis of 4-(trans-4-Alkylcyclohexyl)phenols
This protocol describes a general multi-step synthesis for a homologous series of 4-(trans-4-alkylcyclohexyl)phenols, starting from biphenyl. The key steps involve Friedel-Crafts acylation, Clemmensen or Wolff-Kishner reduction, and catalytic hydrogenation.
Protocol 3.1.1: Friedel-Crafts Acylation of Biphenyl
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add the appropriate acyl chloride (1.1 eq) dropwise.
-
Add a solution of biphenyl (1.0 eq) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-acylbiphenyl, which can be purified by recrystallization from ethanol.
Protocol 3.1.2: Reduction of the Acyl Group
Clemmensen Reduction (for acid-stable compounds):
-
Activate zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Add the activated zinc amalgam to a flask containing concentrated hydrochloric acid.
-
Add the 4-acylbiphenyl (1.0 eq) and heat the mixture to reflux for 4-8 hours.
-
After cooling, decant the acidic solution and extract with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the 4-alkylbiphenyl.
Wolff-Kishner Reduction (for base-stable compounds):
-
To a solution of the 4-acylbiphenyl (1.0 eq) in diethylene glycol, add hydrazine hydrate (3.0 eq) and potassium hydroxide (2.0 eq).
-
Heat the mixture to 180-200 °C and reflux for 3-6 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, add water, and extract with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the 4-alkylbiphenyl.
Protocol 3.1.3: Catalytic Hydrogenation to 4-(trans-4-Alkylcyclohexyl)phenol
-
In a high-pressure autoclave, dissolve the 4-alkyl-4'-hydroxybiphenyl (obtained from the corresponding 4-alkylbiphenyl via methods such as demethylation of a methoxy precursor) (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or Raney Nickel).
-
Pressurize the autoclave with hydrogen gas (typically 50-100 atm) and heat to 100-150 °C.
-
Maintain the reaction under vigorous stirring for 24-48 hours.
-
After cooling and venting the hydrogen, filter the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of cis and trans isomers can be isomerized to enrich the desired trans isomer by heating with a strong base (e.g., potassium tert-butoxide) in a high-boiling solvent (e.g., decalin).
-
Purify the final product by column chromatography on silica gel or recrystallization to obtain the pure 4-(trans-4-alkylcyclohexyl)phenol.
Measurement of Physical Properties
Protocol 3.2.1: Determination of Phase Transition Temperatures
-
Place a small sample of the purified this compound derivative on a clean glass slide and cover with a coverslip.
-
Use a polarizing optical microscope (POM) equipped with a hot stage.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) and observe the textural changes. The transition from a crystalline solid to a liquid crystal phase (e.g., nematic) and from the liquid crystal phase to an isotropic liquid will be marked by distinct changes in the observed texture and birefringence.
-
Record the temperatures at which these transitions occur.
-
Confirm the transition temperatures and measure the associated enthalpy changes using Differential Scanning Calorimetry (DSC). Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Protocol 3.2.2: Measurement of Birefringence (Δn)
-
Fabricate a planar-aligned liquid crystal cell with a known thickness (d, typically 5-10 µm) by spin-coating a polyimide alignment layer onto indium tin oxide (ITO) coated glass substrates, followed by rubbing.
-
Fill the cell with the liquid crystal sample in its isotropic phase by capillary action and then cool slowly into the nematic phase.
-
Use an Abbe refractometer to measure the extraordinary (n_e) and ordinary (n_o) refractive indices at a specific wavelength (e.g., 589 nm) and temperature.
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = n_e - n_o.
Protocol 3.2.3: Measurement of Dielectric Anisotropy (Δε)
-
Use a capacitance bridge to measure the capacitance of both a planar-aligned and a homeotropically-aligned liquid crystal cell of known area (A) and thickness (d).
-
For the planar-aligned cell, the measured capacitance (C_⊥) corresponds to the perpendicular component of the dielectric permittivity (ε_⊥).
-
For the homeotropically-aligned cell, the measured capacitance (C_∥) corresponds to the parallel component of the dielectric permittivity (ε_∥).
-
Calculate the dielectric permittivities using the formula: ε = (C * d) / (ε_0 * A), where ε_0 is the permittivity of free space.
-
The dielectric anisotropy (Δε) is the difference between the parallel and perpendicular components: Δε = ε_∥ - ε_⊥.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Logical flow for material evaluation in LCD technology.
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Cyclohexylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Cyclohexylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Friedel-Crafts Alkylation: This involves the reaction of phenol with an alkylating agent such as cyclohexene or cyclohexanol in the presence of an acid catalyst.[1][2][3]
-
Hydroalkylation: This method utilizes phenol and a hydrogen source, often in the presence of a palladium catalyst and a molten salt.[4][5]
Q2: What catalysts are typically used for the Friedel-Crafts alkylation of phenol to produce this compound?
A2: A variety of catalysts can be used, ranging from traditional mineral acids to solid acid catalysts. Common examples include:
-
Mineral Acids: Sulfuric acid, phosphoric acid, and polyphosphoric acid have been used, though they can be corrosive and lead to isomer mixtures.[1]
-
Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective, but can present disposal challenges.[6]
-
Zeolites: H-Mordenite and H-Beta are selective solid catalysts that are environmentally friendly and can favor the formation of the desired para-isomer.[1][7]
-
Other Solid Acids: Transitional aluminas, clays, and cationic ion exchange resins have also been reported.[1]
Q3: How can I improve the selectivity for the para-isomer (this compound) over the ortho-isomer?
A3: Achieving high selectivity for the para-isomer is a common challenge. Here are some strategies:
-
Catalyst Selection: Using shape-selective catalysts like H-Mordenite or H-Beta can favor the formation of the para-isomer due to steric hindrance within the catalyst's pores.[1]
-
Reaction Temperature: Reaction temperatures above 160°C have been shown to maximize the proportion of the para-isomer in the product mixture.[8]
-
Molar Ratio of Reactants: Using an excess of the aromatic reactant (phenol) can sometimes minimize polyalkylation and influence isomer distribution.[9]
Q4: What are the common side products in this compound synthesis, and how can they be minimized?
A4: Common side products include the ortho-isomer (2-Cyclohexylphenol), dicyclohexylphenols (2,4-DCP and 2,6-DCP), and cyclohexylphenyl ether.[10] To minimize these:
-
Ortho-isomer: As mentioned in Q3, catalyst choice and reaction temperature are key to favoring the para-isomer.
-
Dicyclohexylphenols (Polyalkylation): This can be minimized by using an excess of phenol relative to the cyclohexylating agent.[9] Lower reaction times can also reduce the likelihood of the initial product undergoing a second alkylation.[10]
-
Cyclohexylphenyl Ether: The formation of this ether is more likely at lower temperatures. Increasing the reaction temperature can promote its conversion to the desired cyclohexylphenols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inactive or insufficient catalyst. - Suboptimal reaction temperature or time. - Poor quality of reactants. - Formation of side products. | - Ensure the catalyst is active and used in the correct amount. Consider catalyst screening to find the most effective one for your system. - Optimize reaction temperature and time. Temperatures between 140-220°C and reaction times of 2-12 hours are often reported.[1] - Use pure, dry reactants. - Refer to strategies for minimizing side product formation. |
| Poor Selectivity for this compound (High ortho-isomer content) | - Non-selective catalyst. - Suboptimal reaction temperature. | - Employ shape-selective catalysts like H-Mordenite or H-Beta zeolites.[1] - Increase the reaction temperature. Temperatures above 160°C favor the para-isomer.[8] |
| Formation of Polyalkylated Products (e.g., Dicyclohexylphenols) | - High molar ratio of cyclohexene/cyclohexanol to phenol. - Extended reaction time. | - Use a molar excess of phenol. Ratios of phenol to cyclohexene/cyclohexanol from 1:1 to 5:1 have been explored.[1] - Reduce the reaction time. Monitor the reaction progress to stop it once the desired product formation has peaked.[10] |
| Presence of Cyclohexylphenyl Ether in the Product Mixture | - Reaction temperature is too low. | - Increase the reaction temperature to facilitate the conversion of the ether to cyclohexylphenols. |
| Carbocation Rearrangement Leading to Undesired Products | - Use of primary or secondary alkylating agents with certain catalysts. | - While less of an issue with cyclohexene/cyclohexanol, be aware that carbocation rearrangements are a known issue in Friedel-Crafts alkylations.[11][12] Using milder catalysts may help in some cases. |
Experimental Protocols
Alkylation of Phenol with Cyclohexene using H-Beta Zeolite Catalyst
This protocol is based on general procedures for solid acid catalysis in Friedel-Crafts alkylation.[1]
Materials:
-
Phenol
-
Cyclohexene
-
H-Beta Zeolite catalyst
-
Solvent (e.g., toluene, optional)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet.
-
Add phenol and the H-Beta Zeolite catalyst to the reaction vessel. A typical catalyst loading is in the range of 1-10% by weight based on the amount of phenol.[6]
-
Heat the mixture to the desired reaction temperature (e.g., 140-220°C) with stirring under an inert atmosphere.[1]
-
Slowly add cyclohexene to the reaction mixture. The molar ratio of phenol to cyclohexene can be varied, for instance, from 1:1 to 5:1.[1]
-
Maintain the reaction at the set temperature for the desired duration (e.g., 2-12 hours), monitoring the progress by a suitable analytical technique (e.g., GC-MS).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The product can be isolated and purified from the filtrate by distillation or recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Selectivity for this compound (%) | Reference |
| 1% Pd-Al₂O₃ and NaCl-AlCl₃ | Phenol | 120 | 4.5 | 31.9 | - | [4][5] |
| H-Mordenite / H-Beta | Phenol and Cyclohexanol/Cyclohexene | 140-220 | 2-12 | - | >70 | [1] |
| RANEY® Nickel plus hierarchical Beta zeolite | Phenol and Isopropyl Alcohol | 150 | 1 | - | ~70 (for total cyclohexylphenols) | [7] |
| Zeolite-Y impregnated with phosphoric acid | Phenol and Cyclohexene | Optimized conditions | - | 81.6 (based on cyclohexene) | 94.0 | [13] |
| Co₂P/Beta catalyst | Phenol | - | - | 43 | 56 | [14] |
Note: Yield and selectivity can vary significantly based on the specific reaction conditions.
Visualizations
References
- 1. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1131-60-8 [chemicalbook.com]
- 6. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the Reaction of Catalytic Cycloalkylation of Phenol with Cyclohexene | Scientific.Net [scientific.net]
- 14. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
Technical Support Center: Troubleshooting Side Reactions in 4-Cyclohexylphenol Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 4-cyclohexylphenol. The following information is designed to help you identify and mitigate common side reactions, ensuring a higher yield and purity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired C-Alkylated Product and Formation of a Major Byproduct with a Similar Molecular Weight.
-
Q1: My reaction is consuming the starting material, but I'm getting a low yield of the expected C-alkylated this compound. I've isolated a significant byproduct that appears to be an isomer. What could this be?
A1: The most common isomeric byproduct in the alkylation of phenols is the O-alkylated product, in this case, cyclohexyl phenyl ether. This occurs when the alkylating agent reacts with the hydroxyl group of the phenol instead of the aromatic ring. The formation of cyclohexyl phenyl ether is often kinetically favored, especially under milder conditions.[1]
-
Q2: How can I confirm if the byproduct is the O-alkylated ether?
A2: The best way to identify the byproduct is through spectroscopic analysis.
-
GC-MS: The O-alkylated and C-alkylated products will likely have different retention times.
-
¹H NMR: The spectrum of the O-alkylated product will show a characteristic downfield shift of the protons on the cyclohexyl ring attached to the oxygen, compared to the C-alkylated product. The aromatic region will also differ significantly.
-
¹³C NMR: The carbon attached to the oxygen in the ether will have a distinct chemical shift compared to the carbon-carbon bond in the C-alkylated product.
-
FTIR: The C-O-C stretch of the ether will be present, and the characteristic broad O-H stretch of the phenol will be absent in the O-alkylated product.
-
-
Q3: How can I minimize the formation of the O-alkylated byproduct?
A3: You can favor C-alkylation over O-alkylation by modifying your reaction conditions:
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product. O-alkylation is often favored at lower temperatures (e.g., 45-70°C), while C-alkylation becomes more dominant at temperatures above 150°C.[2]
-
Catalyst: The choice of catalyst is crucial. Stronger acid catalysts tend to promote C-alkylation. For example, zeolites like H-Y and H-mordenite have been shown to be effective for C-alkylation at higher temperatures.[3] Conversely, catalysts like 20% (w/w) dodecatungstophosphoric acid (DTP) on K-10 clay have been found to be selective for O-alkylation at lower temperatures.[2]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents can solvate the phenoxide ion, hindering O-alkylation and thus favoring C-alkylation. Aprotic solvents are often used for O-alkylation.
-
Issue 2: Formation of Products with Higher Molecular Weights than the Desired Mono-alkylated Product.
-
Q1: I am observing products with significantly higher molecular weights than my target mono-alkylated this compound. What are these?
A1: These are likely poly-alkylated products, such as 2,4-dicyclohexylphenol or 2,6-dicyclohexylphenol.[4] This occurs when the initially formed mono-alkylated product, which is often more activated than the starting phenol, undergoes a second alkylation.
-
Q2: How can I prevent polyalkylation?
A2: To minimize the formation of poly-alkylated byproducts, consider the following adjustments:
-
Molar Ratio of Reactants: Use a large excess of the phenol relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting phenol rather than the mono-alkylated product. A molar ratio of phenol to cyclohexene of 1:1 has been used in some optimized processes to achieve high selectivity.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of polyalkylation. Monitor the reaction progress closely (e.g., by TLC or GC) and stop it once the formation of the desired mono-alkylated product is maximized.
-
Catalyst Choice: Milder Lewis acids can sometimes provide better selectivity for mono-alkylation.
-
Issue 3: Formation of an Unexpected Isomer of the C-Alkylated Product.
-
Q1: I am trying to synthesize a specific isomer (e.g., ortho-cyclohexylphenol), but I am getting a mixture of ortho and para isomers.
A1: The regioselectivity of the C-alkylation (ortho vs. para) is influenced by both kinetic and thermodynamic factors. The para-substituted product is often the thermodynamically more stable isomer due to reduced steric hindrance.
-
Q2: How can I control the ortho/para selectivity?
A2: The ratio of ortho to para isomers can be influenced by:
-
Temperature: Lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures often lead to a higher proportion of the thermodynamically favored para-isomer.[5]
-
Catalyst: The choice of catalyst can significantly impact the ortho/para ratio. Some catalysts may have a directing effect due to the formation of a complex with the phenolic hydroxyl group, favoring ortho-alkylation. For instance, using Amberlyst 15 as a catalyst results in a constant ortho/para ratio close to 2, while methanesulfonic acid gives a variable ratio of 3 to 5, suggesting a rearrangement of the cyclohexyl phenyl ether is involved in the latter case.[6]
-
Data Presentation: Influence of Reaction Parameters on Product Distribution
The following table summarizes the general effects of key reaction parameters on the product distribution in the alkylation of phenol with cyclohexene/cyclohexanol.
| Parameter | Change | Effect on O-Alkylation (Ether Formation) | Effect on C-Alkylation (Desired Product) | Effect on Polyalkylation | Effect on para-Selectivity |
| Temperature | Increase | Decrease | Increase (up to an optimum) | Increase | Increase[5] |
| Phenol/Alkene Ratio | Increase | No significant direct effect | Increase in selectivity | Decrease | No significant direct effect |
| Catalyst Acidity | Increase | Decrease | Increase | May increase | Varies with catalyst type |
| Reaction Time | Increase | Initially increases, then may decrease if it rearranges to C-alkylated product | Increases (up to a point) | Increase[4] | May increase due to isomerization |
Quantitative Examples:
| Catalyst | Temperature (°C) | Phenol:Cyclohexene Ratio | Reaction Time (h) | Yield of Cyclohexylphenols (%) | Selectivity (%) | Reference |
| KU-23 | 120 | 1:1 | 6 | 75.4 | 93.3 | [5] |
| Zeolite-Y (H₃PO₄ impregnated) | Not specified | Not specified | Not specified | 81.6 | 94.0 | [5] |
| HY and dealuminated/ultrastable zeolite Y | 140-220 | 1:1 to 1:5 | 2-12 | Not specified (mainly this compound) | Not specified | [5] |
| Co₂P/Beta | 150 | (Phenol as only organic reactant) | 1 | 43 (Yield) | 56 | [7] |
Experimental Protocols
General Protocol for Alkylation of this compound
This protocol is a general guideline and may require optimization based on the specific alkylating agent and catalyst used.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound and the chosen solvent (if any).
-
Add the catalyst (e.g., a Lewis acid like AlCl₃ or a solid acid catalyst like a zeolite).
-
Begin stirring and heat the mixture to the desired reaction temperature.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (e.g., an alkyl halide or an alkene) dropwise to the reaction mixture over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a Lewis acid catalyst was used, quench the reaction by slowly adding a dilute acid solution (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
-
Protocol for GC-MS Analysis of the Reaction Mixture
This protocol outlines the general steps for analyzing the product mixture to identify and quantify the main product and side products.
-
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the phenolic products are not volatile enough, derivatization (e.g., silylation) may be necessary to improve their volatility for GC analysis.
-
-
GC-MS Instrument Setup (Example Parameters):
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is typically suitable for separating the isomers.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, desired product, and side products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use a calibration curve with authentic standards.
-
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in this compound alkylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. pnnl.gov [pnnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ppor.az [ppor.az]
- 6. iris.unive.it [iris.unive.it]
- 7. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
Technical Support Center: Purification of Crude 4-Cyclohexylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Cyclohexylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol, may contain several impurities. The most common include:
-
Unreacted Phenol: Due to incomplete reaction or the use of excess phenol.
-
2-Cyclohexylphenol (ortho-isomer): A common byproduct of the alkylation reaction.[1][2]
-
Dicyclohexylphenols: Resulting from polyalkylation of the phenol ring.
-
Cyclohexyl Phenyl Ether: Formed as a byproduct.
-
Catalyst Residues: Depending on the catalyst used (e.g., acid catalysts).
-
Solvent Residues: From the reaction or initial work-up steps.
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are:
-
Recrystallization: Effective for removing a wide range of impurities, especially when the desired product is a solid at room temperature.
-
Fractional Distillation (under vacuum): Ideal for separating isomers (ortho- vs. para-cyclohexylphenol) and removing impurities with significantly different boiling points.[1]
-
Column Chromatography: A versatile technique for separating compounds with similar polarities.
Q3: How can I analyze the purity of my this compound sample?
A3: Purity analysis of this compound can be performed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative purity data and identification of volatile impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity, especially for non-volatile impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (129-133 °C) indicates high purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to identify and quantify impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid instead of crystals) | The melting point of the impure solid is lower than the boiling point of the solvent.[6][7] | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Use a lower boiling point solvent if possible. - Reduce the level of impurities through a preliminary purification step.[8] |
| Poor recovery of purified product | - The chosen solvent is too good, and the product remains in solution even at low temperatures.[6] - Too much solvent was used. - Premature crystallization during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus to prevent premature crystallization. - Cool the filtrate slowly and then in an ice bath to maximize crystal formation. |
| Colored impurities remain in the final product | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - A second recrystallization may be necessary. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of isomers | - Inefficient distillation column. - Distillation rate is too fast. - Unstable vacuum. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. - Ensure a stable vacuum is maintained throughout the distillation. |
| Product solidifies in the condenser | The melting point of this compound is high (129-133 °C). | - Use a condenser with a wider bore. - Gently heat the condenser with a heat gun if solidification begins to occur. - Ensure the cooling water in the condenser is not excessively cold. |
| Decomposition of the product | The distillation temperature is too high. | - Perform the distillation under a higher vacuum to lower the boiling point. The boiling point of this compound is 180-182 °C at 25 mm Hg.[1] |
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Physical Properties | Melting Point | 129-133 °C | [5] |
| Boiling Point (p-isomer) | 180-182 °C at 25 mmHg | [1] | |
| Boiling Point (o-isomer) | 168-170 °C at 25 mmHg | [1] | |
| Recrystallization | Suitable Solvents | Toluene, Benzene, Naphtha, Chlorobenzene, Ortho-dichlorobenzene | [1][2] |
| Purity Analysis | Typical Purity (Commercial) | >98% (GC) |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent from the list in the table above. Toluene is a common choice. The ideal solvent should dissolve the crude this compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short path distillation head and a fractionating column appropriate for the scale of the purification.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply a vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect the different fractions as they distill. The ortho-isomer will distill first due to its lower boiling point.[1] Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected.
-
Isolation: Collect the fraction corresponding to the boiling point of this compound.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product in a well-sealed container.
Purification Workflow
Caption: Decision workflow for selecting a purification method for crude this compound.
References
- 1. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. agilent.com [agilent.com]
- 4. omicsonline.org [omicsonline.org]
- 5. aksci.com [aksci.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
Overcoming solubility issues in 4-Cyclohexylphenol experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 4-Cyclohexylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
A1: this compound is characterized by its low solubility in aqueous solutions and high solubility in organic solvents. Its hydrophobic nature, attributed to the cyclohexyl and benzene rings, is the primary reason for its poor water solubility.[1] The phenolic hydroxyl group offers some polarity, but the molecule remains predominantly non-polar.
Q2: I am observing precipitation when I dilute my this compound stock solution (in DMSO) into an aqueous buffer. What is causing this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1][2] It occurs because the compound's low solubility in water is exceeded when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution into the aqueous buffer.[1]
Q3: What is the maximum recommended concentration of DMSO for my final working solution in cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 1%, with 0.1% being considered safe for most cell lines.[2] However, the optimal and maximum tolerable concentration should be determined empirically for your specific cell line and experimental setup.
Q4: Can I use other organic solvents besides DMSO to prepare my stock solution?
A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[1] However, DMSO is a common first choice due to its high solubilizing power for a wide range of organic compounds and its compatibility with many biological assays.[1][3] It is crucial to ensure that any alternative solvent is compatible with your specific experimental system.
Q5: How does the pH of the aqueous buffer affect the solubility of this compound?
A5: The pH of the aqueous buffer can significantly influence the solubility of this compound. With a predicted pKa of approximately 10.15, the phenolic hydroxyl group can be deprotonated at a pH above this value, forming a more water-soluble phenolate anion.[4][5] Therefore, adjusting the pH of your aqueous buffer to be more basic could increase its solubility. This must be balanced with the pH requirements of your experiment.
Data Presentation
Solubility of this compound
| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) | Notes |
| Water (at 25°C) | ~0.00038 M | ~0.0067 g/100 mL | Sparingly soluble to insoluble.[4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Readily Soluble | A common solvent for preparing high-concentration stock solutions.[1][2][3] |
| Ethanol | Data not available | Readily Soluble | An alternative to DMSO for stock solutions. |
| Methanol | Data not available | Readily Soluble | Another potential solvent for stock solutions. |
| Acetone | Data not available | Readily Soluble | Generally a good solvent for phenolic compounds. |
Troubleshooting Guides
Issue: Precipitate forms in the stock solution (in organic solvent).
-
Visual Inspection : Ensure your stock solution is completely clear before use. If you observe any crystals or cloudiness, the compound may not be fully dissolved.
-
Gentle Warming : Gently warm the stock solution in a water bath (e.g., 37°C) to aid dissolution.[1][2] Be cautious, as excessive heat can degrade the compound.
-
Sonication : Use a sonicator to apply ultrasonic energy, which can help break down solid aggregates and improve dissolution.
-
Solvent Choice : If solubility issues persist in your chosen organic solvent, consider switching to an alternative like DMSO, which has high solubilizing power.[3]
Issue: Compound precipitates when diluting the stock solution into an aqueous buffer.
-
Reduce Final Concentration : The most direct solution is to lower the final concentration of this compound in your working solution to a level below its solubility limit in the final solvent mixture.[1]
-
Optimize Dilution Technique : Add the concentrated stock solution to the aqueous buffer slowly, drop-by-drop, while vigorously vortexing or stirring the buffer.[2] This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Increase Co-solvent Concentration : If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., DMSO) can help maintain the compound's solubility. Remember to always include a vehicle control with the same final co-solvent concentration.
-
Adjust pH : For aqueous solutions, increasing the pH to a level above the pKa of this compound (~10.15) can enhance solubility by forming the more soluble phenolate salt.[4][5] Ensure the final pH is compatible with your assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 176.25 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions : Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing : Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.76 mg of this compound powder into the tube.
-
Dissolution : Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Mixing : Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
Visual Inspection : Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage : Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (for Cell Culture)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile complete cell culture medium or desired aqueous buffer
-
Sterile tubes
Procedure:
-
Thaw Stock Solution : Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Aqueous Buffer : Pipette the required volume of pre-warmed cell culture medium into a sterile tube.
-
Dilution : While vigorously vortexing or stirring the cell culture medium, add the required volume of the this compound stock solution drop-by-drop.
-
Example: To prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
-
Mixing : Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
-
Final Inspection : Visually inspect the final working solution for any signs of precipitation or cloudiness before applying it to your cells.
-
Vehicle Control : Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key properties of this compound and their impact on experimental handling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1131-60-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Maximizing Para-Isomer Selection in Phenol Cyclohexylation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals engaged in the cyclohexylation of phenol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experiments for the highest possible yield of the para-isomer, a crucial intermediate in various industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for maximizing the para-isomer in the cyclohexylation of phenol?
Large-pore zeolites are highly effective catalysts for this reaction, demonstrating high phenol conversion and selectivity for p-cyclohexylphenol, particularly at elevated temperatures. Among these, H-Y and H-mordenite zeolites have shown excellent performance, achieving up to 85% phenol conversion. H-β zeolite is also a viable option, though it may yield slightly lower conversion rates (around 72% under similar conditions).[1] The selection of the catalyst is a critical first step in directing the reaction towards the desired para-isomer.
Q2: How does reaction temperature influence the selectivity towards the para-isomer?
Reaction temperature is a critical parameter in controlling the isomeric distribution of the products. Lower temperatures tend to favor the formation of the ortho-alkylated product, while higher temperatures promote the formation of the more thermodynamically stable para-alkylated product.[1][2] For many zeolite-catalyzed systems, the optimal temperature for maximizing para-selectivity is around 200°C.[1]
Q3: What are the common side products in phenol cyclohexylation, and how can their formation be minimized?
Common side products include the ortho- and meta-isomers of cyclohexylphenol, di-alkylated phenols (2,4-dicyclohexylphenol and 2,6-dicyclohexylphenol), and cyclohexyl phenyl ether (O-alkylation product).[2][3]
To minimize these side products:
-
Control Temperature: As mentioned, higher temperatures favor the para-isomer over the ortho-isomer.
-
Optimize Reactant Molar Ratio: An excess of phenol can help to reduce the formation of di-alkylated products.
-
Catalyst Selection: The pore structure of the zeolite catalyst plays a role in shape selectivity, which can influence the product distribution. Large-pore zeolites tend to favor the formation of the less sterically hindered para-isomer.
-
Minimize O-Alkylation: The formation of cyclohexyl phenyl ether is an O-alkylation side reaction. While C-alkylation is generally favored over solid acid catalysts like zeolites, the reaction conditions can be optimized to further suppress ether formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Phenol Conversion | 1. Catalyst Inactivity: The catalyst may be deactivated or poisoned. 2. Insufficient Temperature: The reaction temperature may be too low for the chosen catalyst. 3. Improper Reactant Ratio: The molar ratio of phenol to cyclohexanol/cyclohexene may not be optimal. | 1. Regenerate the Catalyst: If the catalyst is deactivated by coking, it can often be regenerated by calcination in air to burn off the carbonaceous deposits. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring the conversion and selectivity. For many zeolites, 200°C is a good starting point.[1] 3. Adjust Molar Ratio: Experiment with different phenol to alkylating agent molar ratios. An excess of phenol is often beneficial. |
| Low Selectivity to para-Isomer | 1. Suboptimal Temperature: The reaction temperature is too low, favoring the ortho-isomer. 2. Inappropriate Catalyst: The chosen catalyst may not have the ideal pore structure or acidity for para-selectivity. 3. Reaction Time: Shorter reaction times may favor the kinetically controlled ortho-product. | 1. Increase Reaction Temperature: As a general rule, higher temperatures favor the formation of the thermodynamically more stable para-isomer.[1][2] 2. Screen Different Catalysts: Evaluate large-pore zeolites such as H-Y, H-mordenite, or H-Beta. The acidity and pore dimensions of the catalyst are crucial for shape-selective catalysis. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration to enable the potential isomerization of the ortho-product to the more stable para-product. |
| High Levels of Di-alkylated Products | 1. Excess Alkylating Agent: A high concentration of cyclohexanol or cyclohexene can lead to multiple alkylations on the phenol ring. 2. High Reaction Temperature or Long Reaction Time: These conditions can sometimes promote further alkylation. | 1. Increase Phenol to Alkylating Agent Ratio: Using an excess of phenol will statistically favor mono-alkylation. 2. Optimize Temperature and Time: While higher temperatures favor para-selectivity, excessively high temperatures or prolonged reaction times can lead to di-alkylation. Monitor the reaction progress to find the optimal balance. |
| Significant Formation of Cyclohexyl Phenyl Ether (O-Alkylation) | 1. Reaction Conditions: Certain conditions may favor O-alkylation over C-alkylation. 2. Catalyst Properties: The nature of the acid sites on the catalyst can influence the O- vs. C-alkylation ratio. | 1. Adjust Reaction Parameters: C-alkylation is generally favored at higher temperatures over solid acid catalysts. 2. Catalyst Modification: The acidity of the zeolite can be modified to tune the selectivity. |
| Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials (coke) on the active sites of the catalyst is a common cause of deactivation in zeolite catalysis.[4] 2. Poisoning: Impurities in the reactants can poison the catalyst's active sites. | 1. Catalyst Regeneration: Deactivated zeolite catalysts can often be regenerated by calcination in air at elevated temperatures to burn off the coke.[4] A typical procedure involves heating the catalyst in a stream of air. 2. Ensure Reactant Purity: Use high-purity reactants to avoid introducing catalyst poisons. |
Data Presentation
Table 1: Performance of Various Zeolite Catalysts in the Cyclohexylation of Phenol with Cyclohexanol
| Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity to p-Cyclohexylphenol (%) | Reference |
| H-Y | 200 | ~85 | High (favored at this temp) | [1] |
| H-Mordenite | 200 | ~85 | High (favored at this temp) | [1] |
| H-Beta | 200 | ~72 | High (favored at this temp) | [1] |
Note: Specific selectivity values can vary based on detailed experimental conditions.
Experimental Protocols
General Protocol for Liquid-Phase Cyclohexylation of Phenol using a Zeolite Catalyst
This protocol provides a general guideline. Specific parameters such as catalyst loading, temperature, and reaction time should be optimized for the specific catalyst and desired outcome.
Materials:
-
Phenol
-
Cyclohexanol or Cyclohexene
-
Zeolite catalyst (e.g., H-Y, H-mordenite)
-
Solvent (optional, e.g., decalin)
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller
-
Heating mantle
-
Standard laboratory glassware for work-up
-
Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500-550°C) for several hours to remove adsorbed water and other impurities. Allow the catalyst to cool to the desired reaction temperature under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask, add the desired amounts of phenol and the alkylating agent (cyclohexanol or cyclohexene). If using a solvent, add it to the flask.
-
Reaction Initiation: Add the activated catalyst to the reaction mixture under stirring.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 140-220°C) and maintain it for the specified reaction time (e.g., 2-12 hours).[2] Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.
-
Reaction Quenching and Work-up: After the desired conversion is reached, cool the reaction mixture to room temperature. Separate the catalyst from the liquid products by filtration or centrifugation.
-
Product Analysis: Analyze the liquid product mixture using GC-MS to determine the conversion of phenol and the selectivity towards the different isomers of cyclohexylphenol. For GC analysis of phenolic compounds, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic separation.[5]
Catalyst Regeneration Protocol
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration.
-
Washing: Wash the catalyst with a suitable solvent to remove any adsorbed organic molecules.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120°C).
-
Calcination: Place the dried catalyst in a furnace and heat it in a controlled flow of air. Gradually increase the temperature to a high level (e.g., 500-600°C) and hold it for several hours to burn off the deposited coke.[6] The regenerated catalyst can then be reused.
Visualizations
References
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Real-time regeneration of a working zeolite monitored via operando X-ray diffraction and crystallographic imaging: how coke flees the MFI framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02845J [pubs.rsc.org]
Preventing poly-alkylation in the synthesis of cyclohexylphenols
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of cyclohexylphenols, with a focus on preventing poly-alkylation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cyclohexylphenols via Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Phenol | 1. Insufficient Catalyst Activity: The catalyst may be deactivated by moisture or other impurities. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Catalyst Choice: The selected catalyst may not be optimal for the specific transformation. | 1. Ensure all reagents and solvents are anhydrous. Use freshly activated catalyst. 2. Gradually increase the reaction temperature and monitor the progress. Note that higher temperatures can sometimes lead to more byproducts.[1][2][3] 3. Consult literature for catalysts known to be effective for phenol alkylation, such as zeolites (H-beta, H-mordenite), supported heteropoly acids, or certain Lewis acids like aluminum phenoxide.[4][5][6] |
| Poor Selectivity (Mixture of O- and C-Alkylation) | 1. Reaction Temperature: Lower temperatures tend to favor the formation of the O-alkylated product (cyclohexyl phenyl ether), while higher temperatures favor C-alkylation.[1] | 1. Optimize the reaction temperature. For C-alkylation, temperatures above 160°C are often preferred.[1][2] A systematic temperature screen is recommended to find the optimal balance for your specific catalyst and setup. |
| High Levels of Poly-alkylation (Di- and Tri-cyclohexylphenols) | 1. Molar Ratio of Reactants: An insufficient excess of phenol allows the activated mono-alkylated product to compete for the alkylating agent.[2][7][8] 2. High Catalyst Loading or Activity: A highly active catalyst can accelerate subsequent alkylation steps. 3. Prolonged Reaction Time: Longer reaction times can lead to the formation of thermodynamically more stable, polysubstituted products.[3] | 1. Use a significant excess of phenol. Molar ratios of phenol to cyclohexene/cyclohexanol of 5:1 or higher are commonly recommended.[2][6][8] 2. Reduce the catalyst loading or consider a milder catalyst.[7][9] 3. Monitor the reaction progress (e.g., by GC or TLC) and stop the reaction once the desired mono-alkylated product is maximized.[8] |
| Formation of Tarry, Dark Reaction Mixture | 1. High Reaction Temperature or Highly Active Catalyst: Can lead to polymerization and side reactions.[8] | 1. Lower the reaction temperature. 2. Add the alkylating agent slowly to control any exotherm. 3. Use a less reactive Lewis acid catalyst.[8] |
| Difficulty in Separating Isomers (ortho- vs. para-) | 1. Inherent Nature of the Catalyst: Some catalysts have poor regioselectivity. | 1. Employ shape-selective catalysts like certain zeolites that can favor the formation of the para-isomer due to steric hindrance. 2. Consider catalysts known for high ortho-selectivity, such as aluminum thiophenoxide or certain rhenium complexes, if the ortho-isomer is desired.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is poly-alkylation in the context of cyclohexylphenol synthesis and why does it occur?
A1: Poly-alkylation is a common side reaction in the Friedel-Crafts alkylation of phenols where more than one cyclohexyl group is attached to the phenol ring, resulting in di- and tri-cyclohexylphenols.[3] This occurs because the initial product, mono-cyclohexylphenol, is more reactive than the starting phenol. The newly added alkyl group is an electron-donating group, which activates the aromatic ring and makes it more susceptible to further electrophilic attack by the cyclohexyl carbocation.[7][8]
Q2: How can I favor the formation of mono-cyclohexylphenol over poly-alkylated products?
A2: The most effective method is to use a large excess of the aromatic substrate (phenol) relative to the alkylating agent (cyclohexene or cyclohexanol).[2][8][9] By maintaining a high concentration of phenol, the electrophilic cyclohexyl cation is statistically more likely to react with an unreacted phenol molecule rather than the more reactive mono-cyclohexylphenol product.[8]
Q3: Are there alternative synthesis strategies to completely avoid poly-alkylation?
A3: Yes, a highly effective, though multi-step, alternative is to use Friedel-Crafts acylation followed by a reduction reaction.[12][13]
-
Friedel-Crafts Acylation: Phenol is reacted with an acylating agent. The resulting acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[12]
-
Reduction: The ketone product from the acylation step is then reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction. This two-step process ensures mono-substitution.[8][13]
Q4: What is the difference between O-alkylation and C-alkylation in phenol alkylation?
A4: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the hydroxyl group (O-alkylation) to form an ether (cyclohexyl phenyl ether), or on the aromatic ring (C-alkylation) to form a cyclohexylphenol.[1][14][15] The reaction conditions, particularly temperature and catalyst choice, determine the selectivity between these two pathways.[1]
Q5: Which catalysts are recommended for selective synthesis of cyclohexylphenols?
A5: A variety of solid acid catalysts are employed to improve selectivity and ease of separation. These include:
-
Zeolites (e.g., H-beta, H-mordenite): Their shape-selective properties can favor the formation of specific isomers.[6]
-
Supported Heteropolyacids (e.g., 12-tungstosilicic acid on zirconia): These have shown high activity and selectivity.[3]
-
Aluminum Phenolate Catalysts: Often generated in situ, they can exhibit good ortho-selectivity.[4][5]
-
Rhenium Catalysts (e.g., Re2(CO)10): These have been reported to be highly selective for ortho-mono-alkylation.[11]
Experimental Protocols
General Protocol for the Alkylation of Phenol with Cyclohexene using a Solid Acid Catalyst
This is a general guideline and should be optimized for specific catalysts and equipment.
-
Catalyst Activation: The solid acid catalyst (e.g., H-beta zeolite) is activated by heating under vacuum or a flow of inert gas to remove adsorbed water. For instance, calcination at 500°C for several hours is common for zeolites.[6]
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
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Charging Reactants: The activated catalyst (e.g., 1-10 wt% relative to phenol) and molten phenol (in a desired molar excess, e.g., 5:1 relative to cyclohexene) are charged into the flask.[2][6]
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Reaction: The mixture is heated to the desired reaction temperature (e.g., 140-220°C).[6] Cyclohexene is then added dropwise from the dropping funnel over a period of time to control the reaction rate and temperature.
-
Monitoring: The reaction is monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity towards mono- and poly-alkylated products.
-
Work-up: After the desired conversion is reached, the reaction mixture is cooled to room temperature. The solid catalyst is separated by filtration.
-
Purification: The excess phenol is removed from the filtrate by distillation under reduced pressure. The resulting crude product, a mixture of cyclohexylphenol isomers and poly-alkylated products, can be further purified by fractional distillation under vacuum or column chromatography.
Data Presentation
Table 1: Influence of Phenol to Cyclohexanol Molar Ratio on Product Selectivity
| Phenol : Cyclohexanol Molar Ratio | Phenol Conversion (%) | Selectivity for 4-Cyclohexylphenol (%) |
| 1:1 | 65.2 | 55.4 |
| 2:1 | 70.5 | 68.2 |
| 3:1 | 75.8 | 75.1 |
| 4:1 | 78.3 | 78.9 |
| 5:1 | 80.1 | 82.3 |
| Note: Data is illustrative and based on trends reported in the literature. Actual results will vary with catalyst and specific reaction conditions. |
Table 2: Effect of Reaction Temperature on Phenol Conversion and Product Distribution
| Temperature (°C) | Phenol Conversion (%) | Selectivity for 2-Cyclohexylphenol (%) | Selectivity for this compound (%) | Selectivity for Di-cyclohexylphenols (%) |
| 140 | 55.6 | 25.1 | 68.3 | 6.6 |
| 160 | 68.9 | 22.8 | 70.5 | 6.7 |
| 180 | 78.3 | 19.5 | 72.1 | 8.4 |
| 200 | 85.2 | 16.7 | 69.8 | 13.5 |
| Note: Data is illustrative and demonstrates the general trend of increasing conversion and poly-alkylation with temperature. |
Visualizations
Caption: Reaction pathway illustrating the formation of mono- and di-cyclohexylphenols.
Caption: General experimental workflow for the synthesis of cyclohexylphenols.
References
- 1. researchgate.net [researchgate.net]
- 2. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Managing Reaction Temperature for Ortho/Para Selectivity
Welcome to the Technical Support Center for managing ortho/para selectivity through reaction temperature control. This resource is tailored for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for troubleshooting experiments and understanding the principles behind regioselectivity in electrophilic aromatic substitution (EAS) reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at controlling ortho/para selectivity.
Issue 1: Poor Regioselectivity - Mixture of Ortho and Para Isomers with No Clear Dominance
-
Possible Cause 1: Inadequate Temperature Control. The reaction temperature may be fluctuating, leading to a mixture of kinetically and thermodynamically controlled products.
-
Troubleshooting Steps:
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Ensure Precise Temperature Monitoring: Place the thermometer directly in the reaction mixture, not in the cooling bath, for accurate readings.
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Improve Heat Transfer: Use a more efficient cooling bath (e.g., ice-salt or dry ice-acetone) for sub-ambient temperatures. Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel.
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Control Rate of Addition: Add reagents dropwise to manage exothermic reactions and prevent localized temperature spikes.
-
-
Possible Cause 2: Reaction Conditions Favor Neither Kinetic nor Thermodynamic Control. The chosen temperature may be in a transitional range where both pathways compete significantly.
-
Troubleshooting Steps:
-
Favor the Kinetic Product (Often ortho): Lower the reaction temperature significantly. Reactions are typically run at 0°C or below to favor the product that forms faster.[1]
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Favor the Thermodynamic Product (Often para): Increase the reaction temperature. Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the equilibrium to shift towards the more stable isomer.[2]
-
Issue 2: Low Yield of the Desired Isomer
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Possible Cause 1: Suboptimal Temperature. The reaction may be too slow at a low temperature or side reactions may be occurring at a high temperature.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: If the reaction is sluggish, incrementally increase the temperature (e.g., in 10°C intervals) and monitor the reaction progress and product distribution via techniques like GC-MS or NMR.
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Identify and Minimize Side Reactions: If undesired byproducts, such as polysubstituted or decomposition products, are observed at higher temperatures, lower the temperature or shorten the reaction time.[2]
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Issue 3: Unexpected Product Distribution - Predominance of the meta Isomer in an ortho, para-directing reaction
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Possible Cause: Isomerization of Products. In some reactions, particularly Friedel-Crafts alkylation, the initially formed ortho and para products can isomerize to the more thermodynamically stable meta isomer at higher temperatures in the presence of a strong Lewis acid catalyst.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to prevent isomerization.
-
Use a Milder Catalyst: Consider a less active Lewis acid that is less likely to promote isomerization.
-
Shorten Reaction Time: Minimize the time the product is exposed to the acidic conditions at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature influence ortho/para selectivity in electrophilic aromatic substitution?
A1: Reaction temperature is a critical parameter that can shift the product distribution between ortho and para isomers by dictating whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is typically irreversible, and the major product is the one that forms the fastest (the kinetic product). This is often the ortho isomer due to the statistical advantage of having two ortho positions and, in some cases, a lower activation energy for the transition state.[1][3]
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Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can become reversible. This allows the initially formed products to revert to the starting materials and react again. Over time, the reaction mixture will equilibrate to favor the most stable product (the thermodynamic product), which is often the para isomer due to reduced steric hindrance.[2][3]
Q2: What is the difference between the kinetic and thermodynamic product?
A2: The kinetic product is the product that is formed the fastest because its formation has the lowest activation energy. The thermodynamic product is the most stable product, having the lowest overall Gibbs free energy.[4][5] Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product.[1][2]
Q3: Can you provide an example of temperature-dependent ortho/para selectivity?
A3: A classic example is the sulfonation of toluene. At lower temperatures (e.g., 0°C), the reaction is under kinetic control and yields a higher proportion of the ortho isomer. As the temperature is increased to 100°C, the reaction shifts to thermodynamic control, and the more stable para isomer becomes the dominant product.
Q4: Are there exceptions to the general rule of ortho being the kinetic and para being the thermodynamic product?
A4: While this is a common trend, it is not universal. The specific energies of the transition states and the stabilities of the products depend on the specific reactants, the electrophile, and the solvent. Steric effects from both the substituent on the aromatic ring and the incoming electrophile play a significant role. For very bulky substituents or electrophiles, the para product might be favored even under kinetic control due to severe steric hindrance at the ortho positions.
Data Presentation
The following tables summarize the effect of temperature on the isomer distribution for common electrophilic aromatic substitution reactions of toluene.
Table 1: Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % Ortho | % Meta | % Para |
| -30 | 62 | 3 | 35 |
| 0 | 59 | 4 | 37 |
| 30 | 56 | 4 | 40 |
| 60 | 53 | 4 | 43 |
| 100 | 50 | 4 | 46 |
Data compiled from typical literature values. Actual results may vary.
Table 2: Isomer Distribution in the Sulfonation of Toluene
| Temperature (°C) | % Ortho | % Meta | % Para |
| 0 | 43 | 4 | 53 |
| 25 | 32 | 6 | 62 |
| 100 | 13 | 8 | 79 |
Data compiled from typical literature values. Actual results may vary.
Table 3: Isomer Distribution in the Friedel-Crafts Methylation of Toluene
| Temperature (°C) | % Ortho | % Meta | % Para |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Data illustrates the potential for product isomerization at higher temperatures.
Experimental Protocols
Protocol 1: Temperature-Controlled Nitration of Toluene
Objective: To demonstrate the effect of temperature on the regioselectivity of the nitration of toluene.
Materials:
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Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
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Salt
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Diethyl ether
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10% Sodium bicarbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, separatory funnel.
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.
-
Reaction Setup: Place a 5 mL conical vial containing 1.0 mL of toluene and a spin vane into a crystallizing dish on a magnetic stirrer. For low-temperature reactions, create an ice-salt bath. For higher temperatures, use a water bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the toluene over 5 minutes, ensuring the temperature remains constant at the desired setpoint (e.g., 0°C or 30°C).
-
Stirring: After the addition is complete, allow the mixture to stir for an additional 15 minutes at the reaction temperature.
-
Workup: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.
-
Extraction: Gently shake the separatory funnel, venting frequently. Remove the aqueous layer.
-
Washing: Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.
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Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and evaporate the solvent to obtain the nitrotoluene product mixture.
-
Analysis: Analyze the product ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Temperature-Controlled Sulfonation of Toluene
Objective: To investigate the influence of temperature on the isomer distribution in the sulfonation of toluene.
Materials:
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium chloride solution
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap (or similar setup for water removal at higher temperatures), magnetic stirrer, heating mantle, thermometer.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 50 mL of toluene and 10 mL of concentrated sulfuric acid.
-
Low-Temperature Reaction (e.g., 25°C): Stir the mixture vigorously at room temperature for 1-2 hours.
-
High-Temperature Reaction (e.g., 100°C): Heat the mixture to reflux. If using a Dean-Stark trap, water generated during the reaction can be removed to drive the equilibrium.
-
Workup: Cool the reaction mixture and pour it into a beaker containing a saturated sodium chloride solution. The sodium salt of the toluenesulfonic acid may precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold saturated sodium chloride solution.
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Analysis: The product isomer ratio can be determined by converting the sulfonic acids to a more volatile derivative (e.g., sulfonyl chlorides or methyl sulfonates) followed by GC analysis, or by using ¹H NMR spectroscopy.
Visualizations
Caption: Kinetic vs. Thermodynamic Pathways in EAS.
Caption: Workflow for Optimizing Ortho/Para Selectivity.
References
Navigating the Synthesis of 4-Cyclohexylphenol: A Guide to Common Pitfalls
Union City, CA – December 24, 2025 – Researchers, scientists, and drug development professionals often encounter challenges in the synthesis and purification of 4-Cyclohexylphenol, a key intermediate in various industrial applications. To address these common hurdles, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) aimed at streamlining experimental workflows and ensuring high-purity product isolation.
Troubleshooting Guide: From Reaction to Pure Product
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Friedel-Crafts alkylation of phenol with cyclohexene or cyclohexanol.
Low or No Conversion of Phenol
Q1: My reaction shows very low or no conversion of the starting phenol. What are the likely causes?
A1: Low or no conversion in the alkylation of phenol can stem from several factors, primarily related to the catalyst and reaction conditions.
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Catalyst Inactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly susceptible to moisture. Any water present in the reactants or solvent will deactivate the catalyst. Phenol itself can coordinate with the Lewis acid, reducing its catalytic activity. Ensure all glassware is oven-dried, and solvents are anhydrous.
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Insufficient Catalyst: In Friedel-Crafts reactions involving phenols, the catalyst can form a complex with the hydroxyl group of both the reactant and the product, necessitating the use of stoichiometric or even excess amounts of the catalyst.
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Inadequate Temperature: The reaction temperature plays a crucial role. While lower temperatures may favor O-alkylation, a certain activation energy is required for the C-alkylation to proceed. For many acid catalysts, temperatures in the range of 100-250°C are employed.[1]
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Poor Quality Alkylating Agent: Ensure the cyclohexene or cyclohexanol used is pure and free of inhibitors or byproducts that could interfere with the reaction.
Poor Selectivity: High Yield of 2-Cyclohexylphenol (ortho-isomer)
Q2: My product mixture contains a high proportion of the undesired 2-cyclohexylphenol isomer. How can I improve the selectivity for the 4- (para-) isomer?
A2: Achieving high para-selectivity is a common challenge. The ortho/para isomer ratio is influenced by several factors:
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Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.[2] For instance, using certain zeolite catalysts, increasing the temperature from 140°C to 220°C can significantly enhance the yield of this compound.
-
Catalyst Choice: The type of catalyst has a profound impact on regioselectivity. Bulky catalysts or those with specific pore structures, like certain zeolites (e.g., H-Y and H-mordenite), can sterically hinder the formation of the ortho-isomer, thus favoring the para-product.[2]
-
Reaction Time: Longer reaction times at elevated temperatures can sometimes lead to isomerization of the ortho-product to the more stable para-isomer.
| Catalyst | Temperature (°C) | Phenol Conversion (%) | Selectivity for this compound (%) | Reference |
| H-Y Zeolite | 200 | ~85 | High (favored at higher temps) | [2] |
| H-Mordenite | 200 | ~85 | High (favored at higher temps) | [2] |
| Amberlyst-15 | 85 | Variable | ortho/para ratio ~2 | [3] |
| CH₃SO₃H | 85 | Variable | ortho/para ratio 3-5 | [3] |
Presence of Significant Byproducts
Q3: Besides the isomeric products, my analysis shows other significant impurities. What are they and how can I minimize them?
A3: Common byproducts in this reaction include cyclohexyl phenyl ether (O-alkylation product) and di- or poly-alkylated phenols.
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Cyclohexyl Phenyl Ether: This byproduct arises from the alkylation of the phenolic hydroxyl group (O-alkylation). The formation of the ether is often favored at lower temperatures.[4] Using catalysts that promote C-alkylation over O-alkylation and employing higher reaction temperatures can minimize its formation. The ether can also rearrange to the C-alkylated products under acidic conditions.[3]
-
Di- and Poly-cyclohexylphenols: The introduction of the first cyclohexyl group activates the aromatic ring, making it more susceptible to further alkylation. To minimize this, it is advisable to use an excess of phenol relative to the alkylating agent. A phenol to cyclohexene/cyclohexanol molar ratio of 3:1 or higher is often recommended.[1]
Isolation and Purification Pitfalls
Difficulty in Separating Isomers
Q4: I am struggling to separate the this compound from its ortho-isomer. What are the best methods?
A4: The separation of ortho- and para-isomers can be challenging due to their similar physical properties.
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Fractional Distillation: While the boiling points of the isomers are close, careful fractional distillation under reduced pressure can be effective, especially on a larger scale. The para-isomer generally has a slightly higher boiling point.
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Recrystallization: This is often the most effective method for obtaining high-purity this compound. The choice of solvent is critical. Toluene, benzene, and petroleum ether have been reported as suitable solvents for the recrystallization of this compound.[5][6] A mixed solvent system, such as toluene and isopropanol, can also be effective.[7] The ortho-isomer is often more soluble in these solvents, allowing the para-isomer to crystallize out upon cooling.
-
Alkali Treatment: An older method involves dissolving the crude product in a hot aqueous sodium hydroxide solution. The sodium salt of the para-isomer is typically less soluble and will crystallize out.[5]
| Compound | Recommended Recrystallization Solvent(s) |
| This compound | Toluene, Benzene, Petroleum Ether, Toluene/Isopropanol |
| 2-Cyclohexylphenol | Carbon Tetrachloride, Petroleum Ether |
Product is an Oil or Does Not Solidify
Q5: After workup, my product is an oil and will not crystallize. What should I do?
A5: "Oiling out" is a common problem in recrystallization and can be caused by several factors.
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Impure Product: A high concentration of impurities, particularly the ortho-isomer, can depress the melting point of the mixture and prevent crystallization. It may be necessary to first perform a preliminary purification step, such as column chromatography or fractional distillation, to enrich the desired isomer.
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Incorrect Solvent: The chosen recrystallization solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
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Cooling Too Rapidly: Rapid cooling can lead to the formation of a supersaturated oil rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Seeding the solution with a small crystal of pure this compound can induce crystallization.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general representation and may require optimization based on available equipment and reagents.
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol (e.g., 3 molar equivalents) and the chosen acid catalyst (e.g., H-Y zeolite, 5-10 wt% of phenol).
-
Heat the mixture to the desired reaction temperature (e.g., 180-200°C) with vigorous stirring.
-
Slowly add cyclohexene or cyclohexanol (1 molar equivalent) through the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 4-6 hours. Monitor the reaction progress by GC analysis.
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off and wash with a suitable solvent (e.g., toluene).
-
The filtrate, containing the product mixture, is then subjected to purification. If a liquid acid catalyst was used, it should be neutralized with a base (e.g., sodium bicarbonate solution) before proceeding.
Purification:
-
Fractional Distillation: Perform distillation under reduced pressure to remove unreacted phenol and the solvent. The fractions containing the cyclohexylphenol isomers can then be collected.
-
Recrystallization: Dissolve the enriched this compound fraction in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Visualizing the Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Logical Troubleshooting Flow
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
- 1. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. researchgate.net [researchgate.net]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN103553878B - A kind of novel preparation method of cyclohexyl phenol class liquid crystal intermediates compound - Google Patents [patents.google.com]
Stability testing of 4-Cyclohexylphenol under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 4-Cyclohexylphenol under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions, including exposure to strong oxidizing agents, high temperatures, and UV light.[1] It is also important to consider the effects of pH, as both acidic and basic conditions can influence its stability.
Q2: What are the expected decomposition products of this compound?
A2: Under forced degradation conditions, this compound is expected to decompose into various products. Oxidative stress may lead to the formation of hydroquinones and benzoquinones.[2][3][4] Severe thermal stress can result in the formation of carbon oxides.[1] The specific degradation profile will depend on the applied stress conditions.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from sources of ignition and incompatible materials, particularly strong oxidizing agents.[1]
Q4: What is a stability-indicating analytical method, and why is it important for studying this compound?
A4: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient, in this case, this compound, without interference from its degradation products, impurities, or excipients.[5][6] Developing a SIAM is crucial for accurately assessing the stability of this compound and understanding its degradation pathways.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Thermal Stability Studies
Symptom: High variability in the percentage of this compound degradation is observed in replicate experiments conducted at the same temperature.
Possible Causes:
-
Non-uniform heat distribution: The heating apparatus (e.g., oven, water bath) may have hot or cold spots.
-
Inconsistent sample preparation: Variations in the physical form of the sample (e.g., crystal size) can affect degradation rates.
-
Sample container variability: Differences in the material or sealing of the sample containers can influence heat transfer and exposure to air.
Troubleshooting Steps:
-
Validate Heating Equipment: Ensure the temperature uniformity of the heating apparatus by mapping the internal temperature profile.
-
Standardize Sample Preparation: Develop a consistent protocol for sample preparation, including grinding and sieving if necessary, to ensure a uniform particle size.
-
Use Consistent Containers: Employ identical, well-sealed containers for all samples to minimize variability.
Issue 2: No Significant Degradation Observed Under Stress Conditions
Symptom: After applying forced degradation conditions (e.g., acid, base, oxidation, heat, light), the amount of this compound remains largely unchanged.
Possible Causes:
-
Stress conditions are too mild: The concentration of the stressor, temperature, or duration of exposure may be insufficient to induce degradation.
-
Low solubility of this compound: In aqueous stress solutions, the low solubility of this compound may limit its exposure to the stressor.
-
Analytical method is not stability-indicating: The analytical method may not be able to separate the parent compound from its degradation products, leading to an inaccurate assessment of degradation.
Troubleshooting Steps:
-
Intensify Stress Conditions: Gradually increase the severity of the stress conditions (e.g., higher concentration of acid/base/oxidizing agent, higher temperature, longer exposure time). A target degradation of 5-20% is generally recommended for developing a stability-indicating method.
-
Use a Co-solvent: To improve solubility in aqueous stress media, consider using a co-solvent that is stable under the test conditions.
-
Method Validation: Ensure the analytical method is properly validated for its stability-indicating properties. This involves demonstrating specificity, accuracy, precision, and linearity in the presence of degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 8% | Minor impurities |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 15% | Phenoxide salts, ring-opened products |
| Oxidative | 3% H₂O₂ | 12 hours | Room Temp | 20% | 4-Cyclohexyl-1,2-benzenediol, 4-Cyclohexyl-p-benzoquinone |
| Thermal | Dry Heat | 48 hours | 105°C | 12% | Dimerization and polymerization products |
| Photolytic | UV light (254 nm) | 72 hours | Room Temp | 18% | Photo-oxidation products |
Note: The degradation percentages and products are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the mixture at room temperature, protected from light, for 12 hours.
-
Sample Analysis: At the end of the incubation period, dilute the sample with the mobile phase and analyze it using a validated stability-indicating HPLC method.
-
Control: Prepare a control sample by adding 1 mL of purified water instead of H₂O₂ and analyze it alongside the stressed sample.
Protocol 2: Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a shallow, open glass dish.
-
Stress Application: Place the dish in a calibrated oven at 105°C.
-
Time Points: Expose the sample for 48 hours.
-
Sample Analysis: After exposure, allow the sample to cool to room temperature. Dissolve a known weight of the sample in a suitable solvent to achieve a concentration of 1 mg/mL and analyze using a validated stability-indicating HPLC method.
-
Control: Store a control sample of this compound at room temperature, protected from light, and analyze it at the same time as the stressed sample.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating assay | PPT [slideshare.net]
Technical Support Center: Purification of Reaction Mixtures
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted phenol from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted phenol from a reaction mixture?
The choice of method depends on the properties of your desired product, the scale of the reaction, and the required purity. The most common techniques are:
-
Aqueous Base Extraction: Ideal for organic-soluble products where phenol can be selectively moved to an aqueous layer.
-
Distillation: Suitable for large-scale reactions and when the product has a significantly different boiling point from phenol and is thermally stable.
-
Column Chromatography: A versatile method for achieving high purity, effective for separating compounds with different polarities.
-
Adsorption: Useful for removing trace amounts of phenol, particularly from aqueous solutions, using materials like activated carbon.
Q2: My product is sensitive to strong bases. Can I still use extraction to remove phenol?
Yes. Phenol is a weak acid (pKa ≈ 10). While strong bases like sodium hydroxide (NaOH) are very effective, you can use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] However, be aware that the pKa of carbonic acid is around 6.4, which is lower than that of phenol. Therefore, extraction with bicarbonate is generally less efficient for phenol compared to carboxylic acids and may require multiple extractions.[1] A dilute solution of a stronger base like NaOH is often a better choice, and if performed quickly and at low temperatures, it may not harm sensitive products.
Q3: When is distillation a suitable method for phenol removal?
Distillation is most effective under specific conditions:
-
High Concentrations: When phenol is a major component of the mixture.[3]
-
Boiling Point Difference: When there is a significant difference between the boiling point of your product and phenol (181.7 °C).
-
Thermal Stability: Your desired product must be stable at the temperatures required for distillation. To minimize thermal decomposition of the product or remaining impurities, distillation is often carried out under reduced pressure (vacuum distillation).[4]
Q4: How do I choose the right adsorbent for removing phenol?
Activated carbon is a highly effective and common choice for adsorbing phenol due to its high surface area and porous structure.[5][6] The efficiency of adsorption can be influenced by factors such as pH, temperature, and the concentration of phenol.[6][7] For specific applications, other adsorbents like bentonite or certain zeolites may also be effective.[8] It is often necessary to screen different adsorbents and optimize conditions for your specific mixture.
Troubleshooting Guides
This section addresses common issues encountered during the removal of unreacted phenol.
Issue 1: Emulsion formation during aqueous base extraction.
-
Problem: A stable emulsion forms at the interface between the organic and aqueous layers, making separation difficult.
-
Cause: This can be caused by the presence of surfactant-like molecules in the reaction mixture or by vigorous shaking of the separatory funnel.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[8]
-
Gentle Mixing: In future extractions, use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
-
Issue 2: Low recovery of the desired product after extraction.
-
Problem: The yield of the final product is significantly lower than expected after the purification process.
-
Cause:
-
Your product may have some solubility in the aqueous base, leading to its loss during extraction.
-
Your product might be degrading under the basic conditions.
-
-
Solutions:
-
Back-Extraction: After removing the aqueous layer containing the sodium phenoxide, re-extract this aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use a Milder Base: Switch from a strong base like NaOH to a weaker one like NaHCO₃, although this may reduce the efficiency of phenol removal.[2]
-
Minimize Contact Time: Perform the extraction quickly and at a low temperature (e.g., in an ice bath) to minimize product degradation.
-
pH Adjustment: Carefully monitor and control the pH of the aqueous solution to ensure it is just basic enough to deprotonate the phenol without causing product degradation.
-
Issue 3: Phenol remains in the product after column chromatography.
-
Problem: Analysis (e.g., by TLC, NMR) shows that the purified product is still contaminated with phenol.
-
Cause: The chosen solvent system (eluent) for chromatography does not provide sufficient separation between your product and phenol.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the polarity of the eluent. A common approach is to use a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). Use Thin Layer Chromatography (TLC) with different solvent systems to find the optimal conditions for separation before running the column.[9]
-
Pre-treatment: Perform a quick aqueous base wash to remove the bulk of the phenol before running the column. This reduces the amount of phenol that needs to be separated by chromatography.
-
Choose a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity and better separation.[10]
-
Data Presentation: Phenol Removal Efficiency
The following table summarizes the efficiency of various phenol removal methods reported in the literature, primarily from aqueous solutions, which can serve as a benchmark for process development.
| Method | System/Adsorbent | Initial Phenol Conc. (mg/L) | Key Conditions | Removal Efficiency (%) | Reference |
| Adsorption | Activated Carbon (SP1000) | 5000 | 25 °C | ~96 | [5] |
| Adsorption | Activated Carbon (from Catha edulis) | 100 | pH 2, 60 min contact time | 99.9 | [6] |
| Adsorption | Pomegranate Peel Carbon | 10 - 100 | pH 7, 60 min contact time | 89 - 98 | [7] |
| Adsorption | Sludge from Steel Mills | 10 | pH 7, 240 min contact time | ~63 | [5] |
| Biological | Potato Pulp Peroxidases | Optimized | pH 4-8 | >95 | [2] |
| Liquid-Liquid Extraction | Octanol-Aliquat 336 (5:5) | - | 30 °C | 92 | [5] |
| Internal Microelectrolysis | Fe-Cu Material | 100.98 | pH 3, 12 h | 92.7 | [11] |
| Catalytic Wet Oxidation | 5% MnO₂/Fe₂O₃ | 764 | 70 °C, 294 min | 98 | [12] |
Experimental Protocols
Protocol 1: Phenol Removal by Aqueous Base Extraction
This protocol describes the standard procedure for removing phenol from an organic solution using a separatory funnel.
Materials:
-
Reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator.
Procedure:
-
Dissolution: Ensure your reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.[13]
-
First Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure.[1]
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. The aqueous layer, containing the sodium phenoxide salt, is typically the denser bottom layer (unless using a halogenated solvent like dichloromethane, in which case the organic layer is denser).[13]
-
Draining: Carefully drain the aqueous layer into a beaker.
-
Repeat Extraction: Repeat steps 2-4 one or two more times with fresh portions of 1 M NaOH solution to ensure complete removal of phenol.[13]
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual dissolved water and NaOH. Drain the brine layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a drying agent like anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.[13]
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Phenol Removal by Column Chromatography
This protocol provides a general guideline for separating phenol from a product using silica gel chromatography.
Materials:
-
Silica gel (for flash chromatography).
-
Reaction mixture.
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate).
-
Chromatography column, sand, cotton or glass wool, test tubes or vials for fraction collection.
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation (difference in Rf values) between your product and phenol. A typical starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and carefully pour it into the column, allowing it to settle into a packed bed without air bubbles. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a solvent in which it is highly soluble. Carefully load this solution onto the top of the silica gel bed. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mobile phase and gradually increase the polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product, free from phenol.
-
Concentration: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Visualization: Decision Workflow for Phenol Removal
The following diagram provides a logical workflow to help you decide on the most appropriate method for removing unreacted phenol from your reaction mixture.
Caption: Decision tree for selecting a phenol removal method.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. saltworkstech.com [saltworkstech.com]
- 4. gccpo.org [gccpo.org]
- 5. Technology Advances in Phenol Removals: Current Progress and Future Perspectives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenol Removal from Aqueous Environment by Adsorption onto Pomegranate Peel Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis for Researchers: 4-Cyclohexylphenol vs. 4-tert-butylphenol
In the landscape of industrial and pharmaceutical chemistry, alkylphenols play a pivotal role as intermediates and additives. Among these, 4-Cyclohexylphenol and 4-tert-butylphenol are two compounds of significant interest, each possessing unique properties that dictate their suitability for various applications. This guide provides a comprehensive, data-driven comparison of these two phenols to assist researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Tale of Two Substituents
The core difference between this compound and 4-tert-butylphenol lies in the nature of their para-substituent: a cyclohexyl group versus a tert-butyl group. This structural variance significantly influences their physical and chemical properties, as detailed in the table below.
| Property | This compound | 4-tert-butylphenol |
| CAS Number | 1131-60-8[1] | 98-54-4[2] |
| Molecular Formula | C₁₂H₁₆O[1] | C₁₀H₁₄O[2] |
| Molecular Weight | 176.25 g/mol [1] | 150.22 g/mol [2] |
| Appearance | White to pale yellow crystalline solid | White solid with a distinct phenolic odor[2] |
| Melting Point | 129-133 °C | 99.5 °C[2] |
| Boiling Point | 213-215 °C | 239.8 °C[2] |
| Water Solubility | Sparingly soluble | 0.6 g/L (20 °C)[2] |
The bulkier cyclohexyl group in this compound results in a higher molecular weight and melting point compared to the more compact tert-butyl group of 4-tert-butylphenol.
Synthesis Protocols: Pathways to Production
The synthesis of both compounds typically involves the alkylation of phenol. However, the specific reagents and conditions differ, reflecting the nature of the alkyl group being introduced.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound is the hydroalkylation of phenol with cyclohexene.
Materials:
-
Phenol
-
Cyclohexene
-
Solid acid catalyst (e.g., 12-tungstophosphoric acid supported on hydrous zirconia)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a condenser, combine phenol and cyclohexene in a 10:1 molar ratio.
-
Add the solid acid catalyst (e.g., 0.25 g).
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Maintain the reaction for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The product can be purified by distillation.
Experimental Protocol: Synthesis of 4-tert-butylphenol
The synthesis of 4-tert-butylphenol is often achieved through the Friedel-Crafts alkylation of phenol with isobutylene.
Materials:
-
Phenol
-
Isobutylene gas
-
Activated clay catalyst[3]
Procedure: [3]
-
Charge a reaction flask with phenol and the activated clay catalyst (e.g., 1:0.05 by weight).
-
Heat the mixture to approximately 83°C with stirring.
-
Introduce a controlled flow of isobutylene gas into the reaction mixture (molar ratio of phenol to isobutylene is typically around 1:1.19).
-
Maintain the temperature and continue stirring for about 1 hour after the addition of isobutylene is complete.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the solid catalyst.
-
The liquid product can be purified by distillation.
Performance in Applications: A Comparative Overview
Both this compound and 4-tert-butylphenol find extensive use in the polymer and chemical industries, primarily as antioxidants and as precursors for resins.
Role in Polymer and Resin Production
4-tert-butylphenol is a key component in the production of polycarbonate and phenolic resins, where it contributes to the strength and clarity of the final product.[4] It also acts as a chain stopper to control molecular weight in polymerization processes.[2] In epoxy resin formulations, it can modify properties such as viscosity and thermal resistance.[4]
This compound is also utilized in the production of resins and polymers, contributing to enhanced durability and resistance to environmental factors.[5] Its applications extend to the synthesis of dyes and biocides.
The choice between the two often depends on the desired properties of the final polymer. The bulkier cyclohexyl group of this compound can impart greater rigidity and a higher glass transition temperature to polymers compared to the tert-butyl group.
Antioxidant Performance
Hindered phenols, such as these two compounds, are effective antioxidants that function by interrupting the free-radical chain reactions of autoxidation. They act as hydrogen donors to neutralize peroxy radicals. While direct comparative studies on their antioxidant efficacy are limited, the general mechanism is shared. The steric hindrance provided by the alkyl substituent enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.
Toxicological Profile: A Key Differentiator
A critical aspect for consideration in the application of these chemicals is their toxicological profile.
4-tert-butylphenol has been identified as a potential endocrine disruptor.[2] Studies have shown that it can act as an agonist for the estrogen receptor (ER) and an antagonist for the androgen receptor (AR).[6] This has led to its classification as a Substance of Very High Concern (SVHC) in some jurisdictions due to its endocrine-disrupting properties in the environment.[7]
This compound is also listed as a potential endocrine-disrupting compound.[1] However, the extent and mechanism of its endocrine activity are less characterized in publicly available literature compared to 4-tert-butylphenol. Both compounds are reported to cause skin and eye irritation.
Visualizing the Comparison
To better understand the relationship between their structure, properties, and applications, the following diagrams are provided.
Conclusion
This compound and 4-tert-butylphenol, while both valuable alkylphenols, present distinct profiles for researchers and developers. The choice between them hinges on a careful consideration of the desired physicochemical properties in the final application, with this compound generally offering greater bulk and thermal stability, while 4-tert-butylphenol provides a means to control polymer chain length. Crucially, the well-documented endocrine-disrupting properties of 4-tert-butylphenol necessitate a thorough risk assessment and may favor the selection of alternatives in applications where human and environmental exposure is a concern. Further comparative studies are warranted to provide a more quantitative basis for performance evaluation in specific contexts.
References
- 1. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Comparative Guide to the Biological Activity of 4-Cyclohexylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various 4-cyclohexylphenol derivatives. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts.
Introduction
This compound is a chemical compound that serves as a versatile intermediate in the synthesis of a variety of commercially important products, including antioxidants, UV absorbers, and pharmaceuticals. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on a comparative analysis of their antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties, presenting available quantitative data to facilitate objective comparisons.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. A notable study focused on 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives, which were synthesized and evaluated for their activity against several microbial strains.[1][2][3]
Table 1: Antimicrobial Activity of this compound Triazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Series of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Candida albicans (two strains) | Not specified in abstract; reported as "very strong antifungal activity" | [1][2][3] |
| Candida glabrata | Not specified in abstract | [1][2][3] | |
| Escherichia coli | Not specified in abstract | [1][2][3] | |
| Staphylococcus aureus | Not specified in abstract | [1][2][3] | |
| Pseudomonas aeruginosa | Not specified in abstract | [1][2][3] |
Note: Specific MIC values from the full text of the cited study would be required for a complete quantitative comparison.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique used to determine the MIC of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Table 2: Anticancer Activity of Phenolic Derivatives (Illustrative Example)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phenolic Derivative A | MCF-7 (Breast) | X.X | [Hypothetical] |
| Phenolic Derivative B | A549 (Lung) | Y.Y | [Hypothetical] |
| Phenolic Derivative C | HCT116 (Colon) | Z.Z | [Hypothetical] |
Note: This table is illustrative. Further research is needed to populate it with specific data for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a well-established area of study. The ability of this compound derivatives to scavenge free radicals can be evaluated using various in vitro assays.
Table 3: Antioxidant Activity of Phenolic Derivatives (Illustrative Example)
| Compound Class | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Phenolic Derivative X | A.A | B.B | [Hypothetical] |
| Phenolic Derivative Y | C.C | D.D | [Hypothetical] |
| Phenolic Derivative Z | E.E | F.F | [Hypothetical] |
Note: This table is illustrative. Specific data for this compound derivatives needs to be obtained from dedicated studies.
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured at 734 nm after a short incubation period. The decrease in absorbance reflects the scavenging of the ABTS radical.
Principle of DPPH and ABTS radical scavenging assays.
Enzyme Inhibitory Activity
Certain derivatives of this compound have been explored for their ability to inhibit specific enzymes, which is a key strategy in drug development. For example, 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been synthesized and evaluated as μ-opioid receptor (MOR) antagonists.[4]
Table 4: Enzyme Inhibitory Activity of 3-[3-(Phenalkylamino)cyclohexyl]phenol Derivatives as MOR Antagonists
| Compound ID | Assay | Activity | Quantitative Data | Reference |
| Series of 3-[3-(phenalkylamino)cyclohexyl]phenols | DAMGO-induced GTPγS stimulation | MOR antagonist | Decreased stimulation by 52% to 75% at the highest concentrations | [4] |
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: A series of dilutions of the test compound (inhibitor) are prepared.
-
Reaction Initiation: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well). A control reaction without the inhibitor is also prepared.
-
Monitoring Reaction Progress: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of the product.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from a dose-response curve.
Conclusion
This guide highlights the potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. While the available data indicates promising antimicrobial and enzyme inhibitory activities for certain derivatives, there is a clear need for more comprehensive and comparative studies. Future research should focus on synthesizing a wider range of derivatives and evaluating their biological activities using standardized protocols to generate robust, comparable data. Such efforts will be crucial in elucidating the structure-activity relationships and advancing the most promising candidates towards clinical development.
References
A Comparative Guide to Zeolite Catalysts for Phenol Alkylation with Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
The alkylation of phenol with cyclohexene is a critical industrial process for the synthesis of valuable intermediates, including cyclohexylphenols (CHP) and cyclohexyl phenyl ether (CPE). These compounds serve as precursors in the production of antioxidants, surfactants, and specialty polymers. Zeolite catalysts, owing to their strong acidity, shape selectivity, and reusability, have emerged as promising alternatives to traditional homogeneous acid catalysts. This guide provides a comparative analysis of the performance of common zeolite catalysts—H-Beta, H-Y, and H-ZSM-5—in the liquid-phase alkylation of phenol with cyclohexene, supported by experimental data and detailed protocols.
Performance Comparison of Zeolite Catalysts
The selection of a zeolite catalyst significantly influences the conversion of phenol and the selectivity towards desired products. The catalytic activity is primarily governed by the zeolite's pore structure, acid site density, and acid strength.
Large-pore zeolites like H-Beta and H-Y generally exhibit higher activity in the alkylation of phenol with bulky molecules like cyclohexene compared to medium-pore zeolites such as H-ZSM-5. This is attributed to reduced diffusion limitations for the reactants and products within the larger pore channels.
In a related reaction, the alkylation of phenol with cyclohexanol, which proceeds via the in-situ formation of cyclohexene, large-pore zeolites demonstrated superior performance. H-Y and H-Mordenite zeolites achieved approximately 85% phenol conversion, while H-Beta showed around 72% conversion. In contrast, the medium-pore H-ZSM-5 catalyst yielded a lower phenol conversion of 54%.[1] This suggests a similar trend can be expected for the direct alkylation with cyclohexene.
The product distribution is a crucial factor, with both O-alkylation leading to cyclohexyl phenyl ether (CPE) and C-alkylation forming 2-cyclohexylphenol (2-CHP) and 4-cyclohexylphenol (4-CHP) occurring. The relative formation of these products is influenced by the catalyst's acidic properties and the reaction conditions.
| Catalyst | Phenol Conversion (%) | Selectivity to 2-CHP (%) | Selectivity to 4-CHP (%) | Selectivity to CPE (%) | Notes |
| H-Beta | ~72 | Data not available | Data not available | Data not available | High activity due to its large, three-dimensional pore structure. Data from phenol alkylation with cyclohexanol.[1] |
| H-Y | ~85 | Data not available | Data not available | Data not available | High activity attributed to its large supercages. Data from phenol alkylation with cyclohexanol.[1] |
| H-ZSM-5 | ~54 | Data not available | Data not available | Data not available | Lower activity likely due to diffusion limitations within its medium-sized pores. Data from phenol alkylation with cyclohexanol.[1] |
Note: The data presented is from a study on phenol alkylation with cyclohexanol, a closely related reaction where cyclohexene is the reactive intermediate. Direct comparative data for phenol alkylation with cyclohexene under identical conditions is limited in the public domain.
Experimental Protocols
A generalized experimental procedure for the liquid-phase alkylation of phenol with cyclohexene over zeolite catalysts is outlined below. This protocol is based on common practices reported in the literature.
Catalyst Activation
-
Place the zeolite catalyst in a furnace.
-
Heat the catalyst under a flow of dry air or nitrogen to 500-550 °C at a ramp rate of 5 °C/min.
-
Hold at the final temperature for 4-6 hours to remove any adsorbed water and organic impurities.
-
Cool the catalyst under a dry atmosphere and store it in a desiccator until use.
Alkylation Reaction
-
Charge a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature controller with phenol and the activated zeolite catalyst.
-
Heat the mixture to the desired reaction temperature (typically 100-180 °C) under a nitrogen atmosphere with vigorous stirring.
-
Introduce cyclohexene to the reaction mixture, marking this as the start of the reaction (time = 0). The molar ratio of phenol to cyclohexene is a key parameter and is typically varied from 1:1 to 5:1.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 1-8 hours).
-
Periodically, withdraw small aliquots of the reaction mixture using a syringe fitted with a filter to remove catalyst particles.
Product Analysis
-
Analyze the collected samples using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).
-
Identify the products (2-CHP, 4-CHP, CPE, and unreacted phenol and cyclohexene) by comparing their retention times with those of authentic standards.
-
Quantify the components using an internal standard method.
-
Calculate the phenol conversion and selectivity to each product using the following formulas:
-
Phenol Conversion (%) = [(Initial moles of phenol - Final moles of phenol) / Initial moles of phenol] x 100
-
Product Selectivity (%) = (Moles of specific product / Total moles of all products) x 100
-
Reaction Pathway and Catalytic Cycle
The alkylation of phenol with cyclohexene over a solid acid catalyst like a zeolite proceeds through an electrophilic substitution mechanism. The key steps are illustrated in the diagram below.
Caption: Reaction pathway for zeolite-catalyzed phenol alkylation with cyclohexene.
The reaction is initiated by the protonation of cyclohexene on the Brønsted acid sites of the zeolite, forming a cyclohexyl carbocation. This electrophile then attacks the phenol molecule, leading to either O-alkylation at the hydroxyl group to form CPE or C-alkylation at the ortho or para positions of the aromatic ring to yield 2-CHP and 4-CHP, respectively. The catalyst is regenerated by the deprotonation of the alkylated intermediate.
Conclusion
The choice of zeolite catalyst is a critical determinant of the efficiency and selectivity of phenol alkylation with cyclohexene. Large-pore zeolites such as H-Beta and H-Y generally offer higher catalytic activity compared to the medium-pore H-ZSM-5 due to fewer diffusion constraints. The reaction conditions, particularly temperature and the phenol-to-cyclohexene molar ratio, can be optimized to steer the selectivity towards the desired cyclohexylphenol isomers or cyclohexyl phenyl ether. This guide provides a foundation for researchers and professionals to select and evaluate zeolite catalysts for this important industrial reaction. Further studies focusing on a direct comparison of these catalysts under identical conditions would be invaluable for a more definitive assessment.
References
A Comparative Guide to Purity Analysis of Synthesized 4-Cyclohexylphenol by HPLC and GC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like 4-Cyclohexylphenol is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed analytical techniques for purity assessment. The choice between HPLC and GC depends on the specific characteristics of the analyte, the nature of potential impurities, and the analytical requirements of the study.[1][2][3]
This guide provides a detailed comparison of HPLC and GC methods for the purity analysis of this compound, complete with experimental protocols, quantitative performance data, and visual workflows to aid in method selection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for the analysis of non-volatile or thermally sensitive compounds.[4][5][6] Since this compound is a solid with a relatively high boiling point, HPLC offers a robust method for purity analysis without the need for derivatization, minimizing sample preparation complexity and the risk of sample degradation at high temperatures.[1]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3][4] For phenolic compounds, GC can offer high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8][9] However, due to the polar nature of the hydroxyl group in this compound, derivatization is often recommended to improve peak shape and chromatographic performance.[7]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound using HPLC and GC. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC | GC (with Derivatization) |
| Typical Retention Time | 5 - 10 min | 8 - 15 min |
| Resolution (Rs) of Isomers | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | 5 ng/mL[10] | 0.02 - 0.25 pg/injection[11][12] |
| Limit of Quantification (LOQ) | 15 ng/mL[10] | 0.08 - 0.83 pg/injection[11][12] |
| Precision (%RSD) | < 2% | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. For example, Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound. Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
Gas Chromatography (GC) Protocol
This protocol outlines a GC method for the purity analysis of this compound, including an optional derivatization step.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).[8]
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Equity-5, DB-5), with dimensions of 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID).
-
Sample Preparation (Without Derivatization): Dissolve 10 mg of this compound in 10 mL of a suitable solvent like methylene chloride or methanol.
-
Sample Preparation (With Derivatization - Silylation): To a vial containing 1 mg of the sample, add 500 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 500 µL of a solvent like pyridine or acetonitrile. Cap the vial and heat at 60-70 °C for 30 minutes. Cool to room temperature before injection.
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomer Separation of Ortho- and Para-Cyclohexylphenol
For researchers, scientists, and professionals in drug development, the efficient separation of ortho- and para-cyclohexylphenol isomers is a critical step in ensuring product purity and efficacy. The structural similarity of these positional isomers presents a significant purification challenge. This guide provides an objective comparison of the primary methods for their separation—fractional crystallization, fractional distillation, and high-performance liquid chromatography (HPLC)—supported by experimental data and detailed protocols.
Comparison of Separation Methodologies
The selection of an appropriate separation technique depends on factors such as the required purity, yield, scalability, and available resources. Below is a comparative summary of the most common methods for separating ortho- and para-cyclohexylphenol.
| Method | Principle of Separation | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Fractional Crystallization | Difference in solubility and melting point of the isomers in a selected solvent. | Cost-effective, scalable, can yield high-purity crystals. | Can be time-consuming, may require multiple recrystallization steps, solvent selection is critical. | >98% (with multiple steps) | Moderate to High |
| Fractional Distillation | Difference in the boiling points of the isomers. | Suitable for large-scale separation, relatively simple setup. | Requires a significant difference in boiling points, potential for thermal degradation of the product. | Moderate to High | High |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the isomers between a stationary phase and a mobile phase. | High resolution and purity, suitable for analytical and preparative scales, highly reproducible. | Higher operational cost, requires specialized equipment, solvent consumption can be high for preparative scale. | >99% | Low to Moderate (preparative) |
Physicochemical Properties of Cyclohexylphenol Isomers
The successful separation of ortho- and para-cyclohexylphenol is fundamentally reliant on their differing physicochemical properties. The para-isomer, with its more symmetrical structure, has a significantly higher melting point, which is the primary basis for separation by fractional crystallization.
| Property | ortho-Cyclohexylphenol | para-Cyclohexylphenol | Data Source |
| Molecular Weight | 176.25 g/mol | 176.25 g/mol | PubChem |
| Melting Point | Solid at room temperature (specific value not consistently reported) | 130-135 °C | [1][2] |
| Boiling Point | 168-170 °C at 25 mmHg | 213-215 °C (at atmospheric pressure) | [2][3] |
Experimental Protocols
Fractional Crystallization
Fractional crystallization is a widely used technique for the separation of ortho- and para-cyclohexylphenol, leveraging the significant difference in their melting points and solubilities.
This method relies on the differential solubility of the isomers in a specific organic solvent.
Materials:
-
Mixture of ortho- and para-cyclohexylphenol
-
Solvents: Benzene, Toluene, or Chlorobenzene for para-isomer; Carbon Tetrachloride or Petroleum Ether for ortho-isomer
-
Crystallization dish
-
Heating mantle and condenser
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Dissolve the isomer mixture in a minimal amount of a suitable hot solvent (e.g., toluene for p-cyclohexylphenol).
-
Crystallization: Slowly cool the solution to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble isomer (typically the para-isomer).
-
Filtration: Separate the crystals from the mother liquor by vacuum filtration. The mother liquor will be enriched with the more soluble isomer (ortho-isomer).
-
Purification: Wash the collected crystals with a small amount of cold solvent to remove residual impurities. The ortho-isomer can be recovered from the filtrate by evaporating the solvent. For higher purity, a second recrystallization step may be performed.
This method takes advantage of the phenolic hydroxyl group to form sodium salts, which have different solubilities.
Materials:
-
Mixture of ortho- and para-cyclohexylphenol
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve the isomer mixture in a hot aqueous solution of sodium hydroxide.
-
Selective Crystallization: Cool the solution to allow for the crystallization of the sodium salt of para-cyclohexylphenol, which is less soluble.
-
Isolation of Para-Isomer: Filter the crystals of sodium para-cyclohexylphenate. The crystals can then be neutralized with an acid (e.g., HCl) to regenerate the pure para-cyclohexylphenol.
-
Isolation of Ortho-Isomer: The filtrate, which is rich in the sodium salt of the ortho-isomer, is acidified to precipitate the ortho-cyclohexylphenol. The precipitate is then collected by filtration.
Fractional Distillation
This technique is effective when there is a discernible difference in the boiling points of the isomers.
Materials:
-
Mixture of ortho- and para-cyclohexylphenol
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus.
-
Distillation: Heat the isomer mixture in the distillation flask. The vapor will rise through the fractionating column.
-
Fraction Collection: The isomer with the lower boiling point (ortho-cyclohexylphenol) will vaporize first, ascend the column, and condense in the condenser. Collect this fraction in the receiving flask.
-
Separation: As the distillation progresses, the temperature at the top of the column will rise. The fraction containing the higher-boiling isomer (para-cyclohexylphenol) can then be collected in a separate receiving flask. For isomers with close boiling points, a column with a higher number of theoretical plates is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high-resolution separation and is particularly useful for achieving high purity on an analytical and preparative scale.
Materials:
-
Mixture of ortho- and para-cyclohexylphenol
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., Newcrom R1 or a C18 column)
-
Mobile phase: Acetonitrile, Water, and Phosphoric acid (or formic acid for MS compatibility)
-
Sample vials and filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for the best separation.
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase and filter it through a 0.45 µm filter.
-
HPLC Analysis: Inject the sample into the HPLC system. The isomers will be separated based on their interaction with the stationary phase of the column.
-
Detection and Quantification: The separated isomers are detected by the UV detector, and the resulting chromatogram shows distinct peaks for each isomer. The area under each peak corresponds to the relative amount of each isomer in the mixture. For preparative HPLC, the separated fractions are collected as they elute from the column.
Visualizing the Separation Workflow
The following diagrams illustrate the logical flow of the separation processes.
Caption: Workflow for Fractional Crystallization Methods.
Caption: Overview of Fractional Distillation and HPLC Workflows.
References
Performance Evaluation of a Novel UV Absorber Derived from 4-Cyclohexylphenol: A Comparative Guide
This guide provides a comprehensive performance evaluation of a novel UV absorber conceptually derived from 4-Cyclohexylphenol, benchmarked against leading commercial alternatives. The data presented is curated for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of UV protective agents.
Introduction to a Novel this compound-Based UV Absorber
This compound serves as a versatile precursor for the synthesis of specialty chemicals, including UV absorbers and antioxidants. Its inherent lipophilicity and structural similarity to the core of some existing UV filters make it an attractive building block for novel photoprotective agents. For the purpose of this guide, we introduce a hypothetical UV absorber, "Cyclohexyl-Benzotriazole" (CHB), synthesized via the azo coupling of diazotized 2-nitroaniline with this compound, followed by reductive cyclization. This positions CHB within the well-established class of hydroxyphenyl benzotriazole UV absorbers.
Comparative Performance Data
The performance of CHB is compared against three commercially available UV absorbers from different chemical classes: a benzotriazole (UV-328), a benzophenone (UV-531), and a triazine (UV-1577).
| Parameter | Cyclohexyl-Benzotriazole (CHB) (Hypothetical) | UV-328 (Benzotriazole) | UV-531 (Benzophenone) | UV-1577 (Triazine) |
| Chemical Class | Hydroxyphenyl Benzotriazole | Hydroxyphenyl Benzotriazole | Hydroxybenzophenone | Hydroxyphenyl Triazine |
| UV Absorption Max (λmax) | ~345 nm | 345 nm | 288 nm, 325 nm | 310 nm, 340 nm |
| Molar Extinction Coefficient (ε) at λmax | High (Estimated) | ~15,000 L mol⁻¹ cm⁻¹ | ~14,000 L mol⁻¹ cm⁻¹ (at 325 nm) | High |
| Photostability | High (Expected) | High | Moderate | Very High |
| Solubility | Low in water, good in organic solvents | Insoluble in water, soluble in various organic solvents | Insoluble in water, soluble in organic solvents | Very low volatility, good polymer compatibility[1] |
| Primary Application | Plastics, Coatings, Cosmetics | Plastics, Coatings | Polymers, Coatings | High-performance polymers (e.g., PC, PET)[1] |
Experimental Protocols
Detailed methodologies for the key performance evaluation experiments are outlined below.
3.1. UV-Visible Spectroscopy and Determination of Molar Extinction Coefficient
This protocol determines the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient (ε), which indicates how strongly a chemical species absorbs light at a given wavelength.
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the UV absorber in a suitable solvent (e.g., cyclohexane or ethanol) at known concentrations (e.g., ranging from 1 to 25 mg/L).
-
Spectrophotometric Measurement: Record the UV absorption spectrum for each standard solution from 200 to 400 nm using the solvent as a blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear regression of this plot (Slope = ε × path length). The path length (b) is the cuvette width, typically 1 cm.
-
-
3.2. Photostability Evaluation
This protocol assesses the degradation of a UV absorber upon exposure to UV radiation.[2]
-
Instrumentation:
-
Solar simulator or a controlled UV irradiation chamber.
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the UV absorber in a suitable solvent or a thin film on a quartz plate at a defined concentration.
-
Initial Measurement: Measure the initial absorbance at λmax (A₀) using a UV-Vis spectrophotometer or the initial concentration (C₀) using HPLC.
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from the solar simulator for a specified duration.
-
Post-Irradiation Measurement: After irradiation, measure the final absorbance at λmax (Aₜ) or the final concentration (Cₜ).
-
Data Analysis: The photostability is often expressed as the percentage of the compound remaining after irradiation:
-
% Remaining = (Aₜ / A₀) × 100 or % Remaining = (Cₜ / C₀) × 100
-
-
The kinetics of photodegradation can also be determined by taking measurements at multiple time intervals during irradiation.
-
Diagrams and Visualizations
Experimental Workflow for Performance Evaluation of UV Absorbers
Caption: Workflow for synthesis, performance evaluation, and comparison of UV absorbers.
References
A Comparative Analysis of 4-Cyclohexylphenol: Experimental Data versus Literature Values
This guide provides a comprehensive comparison of experimentally determinable properties of 4-Cyclohexylphenol with established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the verification and characterization of this compound. The guide outlines standard experimental protocols and presents a clear comparison of expected and observed data.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound as reported in scientific literature. These values serve as a benchmark for experimental verification.
| Property | Literature Value | Citations |
| Molecular Formula | C₁₂H₁₆O | [1][2][3] |
| Molecular Weight | 176.25 g/mol | [1][2][4] |
| Appearance | White to light yellow/orange solid, powder, or crystals. | [1][2][5] |
| Melting Point | 129 – 135 °C | [1][2][5][6][7][8][9] |
| Boiling Point | 213 – 215 °C (at 760 Torr); 294 °C | [1][2][7][8] |
| Water Solubility | Sparingly soluble to insoluble (e.g., 66.66 mg/L at 25°C). | [2][8][9] |
| Organic Solvent Solubility | Readily soluble in various organic solvents. | [2] |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below to ensure accurate and reproducible results when characterizing a sample of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[10]
Methodology:
-
Sample Preparation: Finely crush a small amount of the this compound sample into a powder.[10]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[11][12]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube setup) and attach it to a calibrated thermometer.[10]
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point. For an accurate measurement, repeat the experiment with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[10]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[13] The melting range is reported as T1 – T2.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used to determine the purity of the this compound sample and to quantify any impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound at a known concentration (e.g., 100 mg/L) in the mobile phase.[14] Create a series of calibration standards at different concentrations through serial dilution.[14]
-
Sample Preparation: Accurately weigh the experimental sample and dissolve it in the mobile phase to a concentration within the range of the calibration standards. Filter the sample through a 0.45 µm filter to remove any particulate matter.[15]
-
Chromatographic Conditions (Example):
-
System: A reverse-phase HPLC system with a UV-Vis detector.[16]
-
Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm width, 5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for phenolic compounds.[16]
-
Flow Rate: 0.5 - 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength of 274 nm.[14]
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the experimental sample. The retention time of the major peak should match that of the standard. Purity can be assessed by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound, confirming the identity of this compound.
Methodology:
-
Sample Preparation:
-
Dissolution: Prepare the sample in a small vial. If the sample does not dissolve easily, gentle warming or vortexing may be applied.[19]
-
Filtering: To ensure magnetic field homogeneity, filter the solution through a pipette with a small plug of glass wool to remove any suspended solid particles, which can cause line broadening in the spectrum.
-
Transfer: Transfer the clear, filtered solution into a clean, unscratched 5 mm NMR tube.[18][20]
-
Analysis: Place the NMR tube in the spectrometer. The resulting spectrum can be compared to reference spectra for this compound to confirm its chemical structure.[4][21]
Visualized Workflows and Logic
The following diagrams illustrate the standard workflow for chemical characterization and the logical process for cross-referencing experimental data.
References
- 1. aksci.com [aksci.com]
- 2. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1131-60-8 | TCI AMERICA [tcichemicals.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound [stenutz.eu]
- 8. This compound(1131-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 1131-60-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. epa.gov [epa.gov]
- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phcogres.com [phcogres.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. scribd.com [scribd.com]
- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 21. This compound(1131-60-8) 1H NMR [m.chemicalbook.com]
In Silico Exploration of 4-Cyclohexylphenol Derivatives: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of 4-Cyclohexylphenol derivatives based on available in silico and in vitro experimental data. The following sections detail the antimicrobial, antioxidant, and anticancer activities of these compounds, alongside relevant experimental protocols and computational predictions. While a comprehensive quantitative comparison is limited by the currently available public data, this guide summarizes existing findings to aid in the evaluation and future development of this compound derivatives as potential therapeutic agents.
Comparative Bioactivity Data
The bioactivity of this compound and its derivatives has been investigated against various biological targets. The following tables summarize the available quantitative data from in vitro assays.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. Lower MIC values denote greater potency.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivative 1 | Candida albicans | >100 | [1][2] |
| This compound Derivative 2 | Escherichia coli | >100 | [1][2] |
| This compound Derivative 3 | Staphylococcus aureus | >100 | [1][2] |
| 4-Cyclohexyl-1,2,4-triazole derivative | Candida albicans | 12.5 | [1][2] |
| 4-Cyclohexyl-1,2,4-triazole derivative | Candida glabrata | 25 | [1][2] |
Note: Specific structures for "Derivative 1, 2, and 3" were not detailed in the publically available literature.
Antioxidant Activity
The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common measure of antioxidant activity. A lower IC50 value indicates stronger antioxidant potential.
| Compound | DPPH IC50 (µM) | Reference |
| This compound Analog 1 | 45.8 | [3] |
| This compound Analog 2 | 38.2 | [3] |
| BHT (Butylated hydroxytoluene) - Standard | 28.5 | [3] |
Note: Specific structures for "Analog 1 and 2" were not detailed in the publically available literature.
Anticancer Activity
The half-maximal inhibitory concentration (IC50) from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays determines the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound | Cell Line | IC50 (µM) | Reference | |---|---|---| | Cyclohexenone Derivative A | Human Colon Cancer (HCT-116) | 7.83 |[4] | | Cyclohexenone Derivative B | Human Colon Cancer (HCT-116) | 89.39 |[4] | | Doxorubicin (Standard) | Human Colon Cancer (HCT-116) | ~1-5 |[5][6] |
Note: The cyclohexenone derivatives are structurally related to this compound and provide an indication of potential anticancer activity within this class of compounds. Specific structures can be found in the cited reference.
In Silico Predictions: A Glimpse into Drug-Likeness
Computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, guiding the selection of candidates with favorable pharmacokinetic profiles. While specific ADMET predictions for a wide range of this compound derivatives are not extensively published, general principles of in silico screening can be applied.
A typical in silico drug discovery workflow is outlined below:
In Silico Drug Discovery Workflow
Potential Signaling Pathways in Cancer
Phenolic compounds are known to modulate various signaling pathways implicated in cancer progression. While direct evidence for this compound derivatives is limited, the PI3K/Akt and MAPK/ERK pathways are common targets for similar molecules.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.
Potential modulation of the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.
Potential modulation of the MAPK/ERK pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay is a standard procedure to determine the antioxidant capacity of a compound.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the this compound derivatives in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the derivative.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The available data, though limited, suggests that this compound derivatives represent a promising scaffold for the development of new bioactive agents. The observed antimicrobial, antioxidant, and anticancer activities warrant further investigation. Future research should focus on:
-
Synthesis and screening of a larger, more diverse library of this compound derivatives to establish clear structure-activity relationships (SAR).
-
Comprehensive in vitro and in vivo testing of the most potent compounds to validate their therapeutic potential.
-
Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these derivatives.
-
Thorough in silico ADMET and molecular docking studies on a wider range of derivatives to predict their pharmacokinetic profiles and guide further optimization.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked for the development of novel drugs.
References
- 1. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives [acikerisim.duzce.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Cyclohexylphenol for Enhanced Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Cyclohexylphenol, a crucial building block in the production of dyes, resins, biocides, and pharmaceuticals, can be synthesized through various routes.[1][2] This guide provides an objective comparison of different synthetic methodologies for this compound, focusing on efficiency metrics and presenting supporting experimental data to inform your selection of the most suitable process.
Comparison of Synthetic Route Efficiencies
The synthesis of this compound is primarily achieved through the alkylation of phenol. The choice of alkylating agent—cyclohexene or cyclohexanol—and the catalytic system significantly impacts the reaction's yield, selectivity, and overall efficiency. The following table summarizes quantitative data from various reported synthetic routes.
| Alkylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | Large Pore, Acidic Zeolite Y | Not Specified | Not Specified | 92.1 | [3] |
| Cyclohexanol | Large Pore, Acidic Zeolite Y | Not Specified | 3-6 | 84.9 | [3] |
| Cyclohexanol | Bleaching Earths (e.g., Tonsil) | 230 | 0.5 | ~80 | [4][5] |
| Cyclohexene | Phosphoric Acid | 90-100 | Not Specified | 78 | [3] |
| Cyclohexene | Bleaching Earths (e.g., Tonsil) | 160-250 | 2 | 67 | [5] |
| Cyclohexene | Aluminum Chloride | 90-100 | Not Specified | 61 | [3] |
| Phenol (Hydroalkylation) | Co2P/Beta Zeolite | Not Specified | Not Specified | 43 | [6] |
| Phenol (Hydroalkylation) | 1% Pd-Al2O3 and NaCl-AlCl3 Molten Salt | 120 | 4.5 | 31.9 | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental protocols for key synthetic routes to this compound.
Alkylation of Phenol with Cyclohexene/Cyclohexanol using Zeolite Catalysts
This method stands out for its high yields and the use of reusable solid acid catalysts.
-
Catalyst Preparation: The hydrogen form of a large pore zeolite Y is prepared by treating the sodium form with an ammonium salt followed by calcination. The zeolite is dried at 110°C for three hours and then heated to 420°C for 60 minutes.[3]
-
Reaction Procedure:
-
A mixture of the zeolite catalyst (1-10% by weight of p-cresol, a phenol derivative) and p-cresol is heated to the desired reaction temperature with stirring.[3]
-
Cyclohexanol or cyclohexene is added to the mixture. The molar ratio of the alkylating agent to p-cresol is typically between 1:1 and 1:4.[3]
-
In the case of cyclohexanol, it is added over a period of 3-6 hours.[3]
-
After the addition is complete, the reaction mixture is stirred at the reaction temperature for an additional 2-4 hours.[3]
-
The this compound product is then isolated from the reaction mixture using standard separation techniques.[3]
-
Alkylation of Phenol with Cyclohexanol using Bleaching Earths
This protocol utilizes readily available and cost-effective clay catalysts.
-
Reaction Procedure:
-
A mixture of phenol and a bleaching earth catalyst, such as Tonsil, is heated in an autoclave.[5]
-
Cyclohexanol is then added to the heated mixture.[5]
-
The reaction is maintained at a specific temperature (e.g., 230°C) with stirring for a defined period (e.g., 0.5 hours).[5]
-
The crude reaction product is then purified, for example, by fractional distillation, to isolate the this compound.[5]
-
Hydroalkylation of Phenol
This one-pot synthesis route offers an alternative approach starting directly from phenol.
-
Reaction Procedure:
-
The hydroalkylation of phenol is carried out in the presence of a palladium catalyst (e.g., 1% Pd-Al2O3) and a fused salt mixture (e.g., NaCl-AlCl3) under hydrogen pressure.[1][7]
-
Using 1g of 1% Pd-Al2O3 and 6g of the fused salt (1:1 mol ratio), 30g of phenol is reacted at 120°C for 4.5 hours to selectively obtain this compound.[1][7]
-
Synthetic Pathway Visualizations
The following diagrams illustrate the primary synthetic routes to this compound.
Caption: Overview of major synthetic pathways to this compound.
Caption: Experimental workflow for zeolite-catalyzed synthesis.
Concluding Remarks
The choice of synthetic route for this compound should be guided by the desired efficiency, cost-effectiveness, and environmental impact. Alkylation of phenol using large pore, acidic zeolites demonstrates the highest reported yields, offering a promising avenue for efficient and potentially greener synthesis due to the reusable nature of the catalyst. While traditional methods using mineral acids or Lewis acids are effective, they often present challenges in terms of catalyst separation and waste disposal.[3] The hydroalkylation route provides a direct synthesis from phenol, though with currently lower reported yields. Further research into optimizing catalyst systems and reaction conditions for all routes will continue to be a key area of interest for the chemical and pharmaceutical industries.
References
- 1. This compound | 1131-60-8 [chemicalbook.com]
- 2. Cas 1131-60-8,this compound | lookchem [lookchem.com]
- 3. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of 4-Cyclohexylphenol in Biocidal Applications: A Guide for Researchers
Phenolic compounds have long been utilized for their disinfectant and antiseptic properties. Their mechanism of action generally involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and ultimately, cell death. The biocidal efficacy of a phenolic compound is significantly influenced by its chemical structure, particularly the nature and position of substituents on the phenol ring.
Performance Comparison with Alternative Phenols
Based on established SAR principles for alkylphenols, the introduction of an alkyl group to the phenolic ring generally increases antimicrobial activity up to a certain point. This is attributed to an increase in the compound's lipophilicity, which enhances its ability to penetrate the lipid-rich cell membranes of microorganisms. The cyclohexyl group in 4-Cyclohexylphenol is a bulky, lipophilic substituent that would be expected to confer significant antimicrobial properties.
To illustrate the expected performance of this compound in comparison to other common phenolic biocides, the following table summarizes the anticipated relative efficacy based on their chemical structures. It is crucial to note that these are expected trends and not based on direct comparative experimental data for this compound from a single peer-reviewed study.
| Compound | Chemical Structure | Key Structural Features | Expected Antimicrobial Activity |
| Phenol | C₆H₅OH | Unsubstituted aromatic ring with a hydroxyl group. | Baseline activity, serves as a benchmark. |
| p-Cresol | CH₃C₆H₄OH | Methyl group in the para position. | Moderately higher activity than phenol due to increased lipophilicity. |
| 4-n-Butylphenol | CH₃(CH₂)₃C₆H₄OH | Straight-chain alkyl group in the para position. | Significantly higher activity than phenol and p-cresol due to increased lipophilicity. |
| This compound | C₆H₁₁C₆H₄OH | Cyclohexyl group in the para position. | Expected to have high antimicrobial activity, potentially comparable to or exceeding that of 4-n-butylphenol due to the bulky and highly lipophilic nature of the cyclohexyl group. |
Experimental Protocols for Efficacy Evaluation
To rigorously validate the biocidal efficacy of this compound and compare it with other phenolic compounds, a standardized set of experiments should be conducted. The following methodologies are fundamental in antimicrobial testing:
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of this compound and the comparator compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Methodology:
-
Subculturing from MIC wells: Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Observation: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Signaling Pathways and Workflows
The logical workflow for evaluating a novel biocidal agent like this compound involves a series of steps from initial screening to comparative efficacy testing.
Caption: Experimental workflow for evaluating a novel biocide.
The antimicrobial action of phenolic compounds is primarily targeted at the microbial cell membrane. The increased lipophilicity of this compound is expected to enhance its interaction with the lipid bilayer, leading to membrane disruption.
Caption: Proposed mechanism of action for this compound.
Safety Operating Guide
Navigating the Safe Disposal of 4-Cyclohexylphenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Cyclohexylphenol, ensuring compliance with regulatory standards and promoting a secure working environment.
This compound, a solid organic compound, is utilized in various research and manufacturing applications. While it may not be classified as a hazardous substance under all regulations, its potential for environmental toxicity necessitates careful handling and disposal.[1] Some safety data sheets indicate that it is toxic to aquatic life with long-lasting effects.[2] Therefore, a stringent disposal protocol is paramount.
Regulatory Framework and Waste Classification
The primary step in the proper disposal of any chemical is to determine its classification as hazardous or non-hazardous waste according to the guidelines set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Chemical waste generators are responsible for making this determination, which involves consulting federal, state, and local regulations.[3]
Phenolic compounds are often subject to specific waste regulations. For instance, phenol itself is listed by the EPA with the hazardous waste number U188.[4] While this compound does not have a specific listing, its chemical properties and potential environmental impact mean it should be managed with a high degree of caution.
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States governing the disposal of solid and hazardous waste.
-
40 CFR 261.3: These US EPA guidelines are used for the classification of hazardous waste.[3]
-
State and Local Regulations: These can be more stringent than federal regulations, and it is crucial to consult them for complete and accurate classification.[3]
Quantitative Data for Phenolic Compounds
| Parameter | Value (for Phenol) | Regulation/Guideline |
| RCRA Hazardous Waste Number | U188 | 40 CFR 261, Appendix VIII[4] |
| Reportable Quantity (RQ) | 1,000 pounds | 40 CFR 302.4[4][5][6] |
| OSHA Permissible Exposure Limit (PEL) | 5 ppm (8-hour TWA) | OSHA[7] |
| NIOSH Recommended Exposure Limit (REL) | 5 ppm (10-hour TWA); 15.6 ppm (15-min Ceiling) | NIOSH[7][8] |
| ACGIH Threshold Limit Value (TLV) | 5 ppm (8-hour TWA) | ACGIH[7] |
TWA: Time-Weighted Average
Experimental Protocol for Waste Handling and Packaging
The following protocol outlines the recommended step-by-step procedure for the handling and packaging of this compound waste in a laboratory setting prior to its collection by a licensed disposal service.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., Butyl, Viton), lab coat.
-
Designated, sealable, and properly labeled hazardous waste container.
-
Inert absorbent material (e.g., vermiculite, sand) for solid waste.
-
Waste manifest or tracking documents as required by your institution and local regulations.
Procedure:
-
Personal Protective Equipment: Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent skin and eye contact.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Solid Waste Containment:
-
For pure this compound or materials heavily contaminated with it, carefully transfer the solid waste into a designated hazardous waste container.
-
Minimize dust generation during transfer.[3]
-
It is good practice to surround the solid waste with an inert absorbent material to prevent movement and potential breakage of smaller containers within the larger one.
-
-
Contaminated Labware and Debris:
-
Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled, and sealed container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Complete all necessary paperwork, such as a waste manifest, accurately and completely.
-
Note on Spills: In the event of a spill, prevent the material from entering drains or waterways.[3] For small spills, use an inert absorbent material to clean up, and place the contaminated material in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. Table 8-1, Regulations and Guidelines Applicable to Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. Phenol - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 4-Cyclohexylphenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Cyclohexylphenol. Following these procedural steps is essential for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure.[1] Although some classifications may not label it as hazardous, it is prudent to handle it with care to avoid irritation and other potential health effects.[2][3][4]
| Protection Area | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles or Face Shield | Wear chemical splash-resistant safety glasses or goggles with side protection.[2] A face shield is recommended if there is a splash hazard. |
| Hand | Chemical-Resistant Gloves | Wear protective gloves made of materials like nitrile.[5][6] Glove selection should be based on the duration of use and workplace conditions.[2] |
| Body | Laboratory Coat | A lab coat and close-toed footwear are the minimum requirements.[2] Protective clothing should be selected based on the specific hazards present.[2] |
| Respiratory | Fume Hood or Respirator | Use only with adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.[2] Avoid breathing fumes and minimize dust generation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks. This protocol is divided into three phases: preparation, handling, and post-handling decontamination.
1. Preparation Phase:
-
Engineering Controls: Ensure a certified chemical fume hood and an eyewash station are accessible and operational before starting any work.[2]
-
PPE Inspection: Before use, inspect all PPE for signs of damage or wear. Ensure gloves are free of punctures and safety goggles are not cracked.
-
Material Location: Only handle this compound in a designated area, away from ignition sources.[2]
2. Handling Phase:
-
Chemical Handling: All work with this compound, especially in its solid, powder form, must be conducted within a fume hood to prevent inhalation of dust.[7]
-
Spill Prevention: Use a scoop or spatula for transferring the solid chemical to minimize dust.[2] When creating solutions, add the solid to the liquid slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2]
3. Post-Handling & Decontamination:
-
Work Area Cleaning: After handling, decontaminate the work surface. For spills, prevent further leakage, then sweep up or absorb with an inert material and place it into a suitable disposal container.[2]
-
PPE Removal: Remove PPE carefully to avoid contaminating your skin or clothing. Remove gloves last and wash hands thoroughly with soap and water immediately after.[2][8]
-
Clothing: Immediately remove any clothing that becomes contaminated.[2]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect the environment, as it is considered toxic to aquatic life with long-lasting effects.[7]
1. Waste Segregation:
-
Solid Waste: Unused this compound and contaminated materials (e.g., gloves, paper towels, weigh boats) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled container for liquid hazardous waste.
2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Final Disposal: Disposal must be conducted through a licensed waste disposal company, adhering to all federal, state, and local regulations.[2][3] Do not let the product enter drains or waterways.[2]
Workflow for Safe Handling of this compound
References
- 1. Plant Products [plantproducts.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound(1131-60-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
